molecular formula C16H16O3 B1268341 4-Benzyloxy-3-ethoxybenzaldehyde CAS No. 60186-33-6

4-Benzyloxy-3-ethoxybenzaldehyde

Cat. No.: B1268341
CAS No.: 60186-33-6
M. Wt: 256.3 g/mol
InChI Key: NCOFQZRLIYPMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-3-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOFQZRLIYPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340080
Record name 4-Benzyloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-33-6
Record name 4-Benzyloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Benzyloxy-3-ethoxybenzaldehyde CAS number 60186-33-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 60186-33-6), a valuable intermediate in organic synthesis. This document details its physicochemical properties, a representative synthesis protocol, and its applications, with a focus on data presentation and experimental methodology.

Core Properties

This compound is an aromatic aldehyde featuring both a benzyl ether and an ethoxy group on the benzene ring. These functional groups make it a versatile building block for the synthesis of more complex molecules.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 60186-33-6[1][2][3]
Molecular Formula C₁₆H₁₆O₃[1][2][3][4]
Molecular Weight 256.30 g/mol [1][2][3]
Melting Point 56-64 °C[1][2]
Appearance White to off-white crystalline powder[5]
SMILES O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1[3]
InChI InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3[4]
Chemical Structure

The structure of this compound is defined by a central benzaldehyde core, substituted at the C3 position with an ethoxy group and at the C4 position with a benzyloxy group.

Caption: Chemical structure of this compound.

Synthesis Protocol

This compound is typically synthesized via a Williamson ether synthesis. This method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with benzyl chloride or benzyl bromide in the presence of a base.

General Experimental Protocol
  • Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group, forming a phenoxide ion.

  • Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the benzyl ether linkage.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Reactant1 3-Ethoxy-4-hydroxybenzaldehyde Step1 1. Deprotonation Reactant1->Step1 Reactant2 Benzyl Halide (Cl or Br) Reactant2->Step1 Base Base (e.g., K₂CO₃) Base->Step1 Solvent Solvent (e.g., DMF) Solvent->Step1 Step2 2. Nucleophilic Attack (SN2) Step1->Step2 Forms Phenoxide Step3 3. Work-up & Extraction Step2->Step3 Forms Benzyl Ether Step4 4. Purification Step3->Step4 Product This compound Step4->Product

Caption: Generalized workflow for Williamson ether synthesis.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various organic compounds, particularly in the development of novel therapeutic agents and functional materials.

  • Synthesis of Chalcones: It is used as a precursor for synthesizing chalcone derivatives.[6] Chalcones are known for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6]

  • Pharmaceutical Intermediates: This compound is a building block in the synthesis of more complex molecules targeted for drug discovery. Its structure is related to other benzaldehyde derivatives used in creating neurotrophic agents and other pharmaceuticals.[7]

  • Protecting Group Chemistry: The benzyl group can serve as a protecting group for the hydroxyl function, which can be selectively removed under specific conditions (e.g., hydrogenolysis) in a multi-step synthesis.

applications cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds & Applications Core This compound Aldol Aldol Condensation Core->Aldol with ketone Reduction Reduction of Aldehyde Core->Reduction Oxidation Oxidation of Aldehyde Core->Oxidation Debenzylation Protective Group Removal Core->Debenzylation Chalcones Chalcones (Anticancer, Anti-inflammatory) Aldol->Chalcones Alcohols Substituted Benzyl Alcohols Reduction->Alcohols Acids Substituted Benzoic Acids Oxidation->Acids Phenols Poly-substituted Phenols Debenzylation->Phenols

Caption: Role as a synthetic intermediate in drug development.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum
  • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm.[8]

  • Aromatic Protons: The three protons on the substituted benzene ring will appear in the range of δ 6.9-7.8 ppm, showing complex splitting patterns (doublets and doublet of doublets).

  • Benzyloxy Protons (-O-CH₂-Ph): A characteristic singlet for the methylene protons will be observed around δ 5.1 ppm.[9] The five protons of the phenyl ring will appear as a multiplet between δ 7.3-7.5 ppm.[9]

  • Ethoxy Protons (-O-CH₂-CH₃): A quartet for the methylene protons is expected around δ 4.1 ppm, and a triplet for the methyl protons will appear around δ 1.4 ppm.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (-CHO): Expected to appear downfield, around δ 190-193 ppm.

  • Aromatic Carbons: Signals will be present in the δ 110-160 ppm region. The carbons attached to oxygen atoms (C3 and C4) will be further downfield.

  • Benzyloxy Carbon (-O-CH₂-Ph): The methylene carbon is expected around δ 70-71 ppm.

  • Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon should appear around δ 64 ppm, and the methyl carbon around δ 15 ppm.

Predicted IR Spectrum
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.[8]

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

  • C-O Stretch (Ethers): Strong absorptions are expected in the fingerprint region, typically between 1200-1270 cm⁻¹ for the aryl ether linkages.

  • C=C Stretch (Aromatic): Multiple bands of medium intensity will be present in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Signals will appear just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

References

physicochemical properties of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a significant compound in organic synthesis. This document consolidates essential data, experimental protocols, and safety information to support research and development activities.

Chemical Identity and Properties

This compound, with the CAS Number 60186-33-6, is an aromatic aldehyde.[1][2] Its structure features a benzaldehyde core substituted with an ethoxy group at the C3 position and a benzyloxy group at the C4 position.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 3-ethoxy-4-(phenylmethoxy)benzaldehyde[2]
Molecular Formula C₁₆H₁₆O₃[1][2][3]
Molecular Weight 256.30 g/mol [1][3]
CAS Number 60186-33-6[1][2][3]
Melting Point 64°C[1]
Appearance Solid[4]
SMILES O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1[3]
InChIKey NCOFQZRLIYPMNJ-UHFFFAOYSA-N[5]
Computational Data

Computationally predicted properties provide further insight into the molecule's behavior.

PropertyValueSource
Topological Polar Surface Area (TPSA) 35.53 Ų[3]
Predicted LogP 3.4768[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 6[3]

Experimental Protocols

While specific experimental data for this compound is limited in the provided results, a standard synthesis protocol can be extrapolated from established methods for similar compounds, such as the Williamson ether synthesis.[6] This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Proposed Synthesis of this compound

This protocol outlines a likely method for the synthesis starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin).

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous DMF (approx. 10 mL per gram of the starting aldehyde).[6]

  • Addition of Alkylating Agent: Stir the resulting suspension at room temperature for approximately 15 minutes. Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture and maintain it at reflux for 12-14 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash them with a 5% sodium hydroxide solution, followed by distilled water, and finally with brine (2 x 50 mL).[6][7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.[6][7]

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as a solid.[7]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthesis protocol.

Synthesis_Workflow cluster_reactants Inputs cluster_reaction Reaction cluster_workup Workup & Purification reactant_node reactant_node reagent_node reagent_node condition_node condition_node step_node step_node product_node product_node A 3-Ethoxy-4- hydroxybenzaldehyde D Mix & Reflux (12-14h) A->D B Benzyl Bromide B->D C K₂CO₃ in DMF C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Wash with NaOH & Brine F->G H Dry & Concentrate G->H I Recrystallize from Ethanol H->I J Pure 4-Benzyloxy-3- ethoxybenzaldehyde I->J

Caption: Workflow for the synthesis of this compound.

Health and Safety Information

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be strictly followed.

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[8] Ensure adequate ventilation during use. Wash hands thoroughly after handling.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[4][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[4][8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 4-Benzyloxy-3-ethoxybenzaldehyde, a compound of interest in synthetic organic chemistry. The information is presented to support research and development activities.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃[1][2][3]
Molecular Weight 256.30 g/mol [1][4]
Monoisotopic Mass 256.10995 Da[2]
CAS Number 60186-33-6[1][3]
IUPAC Name 3-ethoxy-4-(phenylmethoxy)benzaldehyde[3]

Experimental Protocols and Biological Activity

Currently, detailed experimental protocols, such as synthesis methods or analytical procedures, and specific biological activities or signaling pathway interactions for this compound are not extensively documented in publicly accessible literature. Researchers are encouraged to consult specialized chemical databases and scientific literature for potential applications and experimental details as they become available.

Molecular Structure and Properties Relationship

The following diagram illustrates the direct relationship between the chemical identity of this compound and its core molecular properties.

Figure 1. Molecular Properties of this compound substance This compound formula Molecular Formula: C₁₆H₁₆O₃ substance->formula determines weight Molecular Weight: 256.30 g/mol substance->weight corresponds to

Figure 1. Molecular Properties of this compound

References

An In-depth Technical Guide to the Solubility of 4-Benzyloxy-3-ethoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-3-ethoxybenzaldehyde, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, predicted physicochemical properties, and detailed experimental protocols for the quantitative determination of its solubility in various organic solvents.

Physicochemical Properties and Predicted Solubility

This compound is a solid at room temperature with a melting point of approximately 64°C.[1] Its molecular structure, featuring a polar aldehyde group and a significant nonpolar region comprising benzyl and ethoxy groups, dictates its solubility behavior. The predicted octanol-water partition coefficient (XlogP) for this compound is 3.2, suggesting a preference for lipophilic (oily) environments over aqueous ones.[2]

Table 1: Summary of Known and Predicted Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityData Type
This compound-XlogP: 3.2Predicted
4-Benzyloxy-3-methoxybenzaldehydeEthanolSolubleQualitative
4-Benzyloxy-3-methoxybenzaldehydeDimethylformamideSolubleQualitative
4-Benzyloxy-3-methoxybenzaldehydeChloroformSolubleQualitative
4-Benzyloxy-3-methoxybenzaldehydeMethanolSolubleQualitative

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols describe the most common and reliable approaches for determining the thermodynamic solubility of a crystalline compound in an organic solvent.

The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8] It involves equilibrating a surplus of the solid compound with the solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) or centrifuge the sample and carefully collect the supernatant.

  • Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

The synthetic or polythermal method involves determining the temperature at which a known amount of solute completely dissolves in a known amount of solvent.

Methodology:

  • Sample Preparation: Prepare a series of vials, each containing a precisely weighed amount of this compound and a known volume or mass of the organic solvent.

  • Heating and Observation: Slowly heat the sealed vials in a controlled-temperature bath with constant stirring. Visually observe the samples to determine the temperature at which the last solid particles dissolve. This is the saturation temperature for that specific composition.

  • Data Analysis: By repeating this process for several different compositions, a solubility curve as a function of temperature can be constructed.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solute to solvent equilibrate Agitate at constant temperature prep->equilibrate Shake-Flask Method separate Filter or centrifuge equilibrate->separate analyze Quantify concentration (e.g., HPLC) separate->analyze

Caption: Isothermal Shake-Flask Method Workflow.

solubility_logic A Compound Structure (Polar & Nonpolar Regions) C Solubility A->C B Solvent Polarity B->C D High Solubility (e.g., in Ethanol) C->D 'Like Dissolves Like' E Low Solubility (e.g., in Water) C->E Mismatched Polarity

Caption: "Like Dissolves Like" Principle.

References

4-Benzyloxy-3-ethoxybenzaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IdentifierData
Chemical Name This compound
Synonyms Benzaldehyde, 4-(benzyloxy)-3-ethoxy-
CAS Number 60186-33-6
Molecular Formula C₁₆H₁₆O₃[1][2][3]
Molecular Weight 256.30 g/mol [1][2]
Chemical Structure (A 2D structure of the molecule can be visualized)

Hazard Identification and Classification

This compound is classified as an irritant.[2] The following GHS hazard statements have been associated with this chemical:

  • H315: Causes skin irritation. [4]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

Signal Word: Warning[4]

Pictogram: GHS07 (Exclamation Mark)[4]

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

PropertyThis compound4-Benzyloxy-3-methoxybenzaldehyde (Analogue)
Appearance SolidBeige crystalline solid[5]
Melting Point 56-58°C62-64°C[5]
Boiling Point 405.1°C at 760 mmHg213-215°C at 3.5 mmHg[5]
Flash Point 190.4°C213-215°C at 3.5 mmHg[5]
Solubility No data availableSoluble in chloroform, methanol[5]
Density 1.132 g/cm³No data available

Toxicological Information

Specific toxicological data such as LD50 and LC50 for this compound are not available. The hazard classifications suggest that the primary toxicological concerns are irritation to the skin, eyes, and respiratory system, and the potential for skin sensitization.

For the analogue 4-Ethoxybenzaldehyde, the oral LD50 in rats is reported as 2100 mg/kg.[6]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not published. The GHS classifications are likely derived from computational models or read-across data from structurally related compounds. Standard OECD guidelines for testing of chemicals would be the recommended approach for any future toxicological studies.

Handling and Storage

Handling:

  • Handle in a well-ventilated place.[7]

  • Wear suitable protective clothing, including gloves and eye/face protection.[7]

  • Avoid contact with skin and eyes.[7][8]

  • Avoid the formation of dust and aerosols.[7][8]

  • Use non-sparking tools.[7]

  • Prevent fire caused by electrostatic discharge steam.[7]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][9]

  • Keep the container tightly closed.[5][7]

  • Store under an inert atmosphere.[4] Recommended storage temperature is 2-8°C.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

Personal Protective Equipment (PPE)

Protection TypeRecommendations
Eye/Face Protection Use chemical safety goggles or a face shield. Ensure eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with a suitable particulate filter.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][10]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][12]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8][9]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.

  • Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8] Cool fire-exposed containers with water spray.[13]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 7). Ensure adequate ventilation. Avoid breathing dust and contact with the substance.[8][13]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8][13]

  • Methods for Cleaning Up: For small spills, sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[8][12] Avoid generating dust. For large spills, dike the area to contain the material.[9]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant. Do not allow it to enter sewer systems.

Visualizations

Hazard_Mitigation_Workflow cluster_prep Preparation & Handling cluster_procedure Experimental Procedure cluster_response Emergency Response cluster_spill_actions Spill Cleanup cluster_exposure_actions First Aid Assess Assess Hazards (Irritant, Sensitizer) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Select_PPE Ventilation Ensure Proper Ventilation (Fume Hood) Select_PPE->Ventilation Handle Handle with Care Avoid Dust & Contact Ventilation->Handle Store Store Properly (Cool, Dry, Inert Gas) Handle->Store Spill Accidental Spill Handle->Spill Exposure Personal Exposure Handle->Exposure Evacuate Evacuate Area Spill->Evacuate Remove Remove from Source Exposure->Remove Contain Contain Spill Evacuate->Contain Cleanup Clean Up & Dispose Contain->Cleanup Flush Flush Affected Area Remove->Flush Medical Seek Medical Attention Flush->Medical

Caption: Hazard identification and mitigation workflow for handling this compound.

PPE_Selection_Logic cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment Skin_Irrit Skin Irritation (H315) Skin Sensitization (H317) Gloves Chemical Resistant Gloves Skin_Irrit->Gloves Eye_Irrit Serious Eye Irritation (H319) Goggles Safety Goggles / Face Shield Eye_Irrit->Goggles Resp_Irrit Respiratory Irritation (H335) Respirator Respirator (if dust/aerosol) Resp_Irrit->Respirator

Caption: Logic diagram for selecting appropriate PPE based on identified chemical hazards.

References

storage conditions for 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage of 4-Benzyloxy-3-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal , a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these storage protocols is critical to maintain the compound's purity, stability, and overall integrity, ensuring reliable and reproducible results in research and development.

Core Storage Recommendations

Proper storage of this compound is essential to prevent degradation. The primary recommendations are to store the compound in a cool, dry, and inert environment, protected from light and incompatible materials.

Temperature

The recommended storage temperature for this compound is a critical factor in preserving its stability. It is advised to store the compound at 4°C.[1] General guidance also suggests keeping it in a cool place.[2] For specific recommendations, it is always best to consult the product label.[3]

Atmosphere

This compound is sensitive to air.[2][3] To prevent oxidation and degradation, it should be stored under an inert atmosphere, such as nitrogen gas.[1][3]

Container

The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[2][3][4] An amber glass bottle or jar is recommended to protect the compound from light, which can also contribute to its degradation.[3]

Incompatible Materials

To avoid chemical reactions that could compromise the purity of this compound, it is crucial to store it away from strong oxidizing agents and strong bases.[2][5]

Quantitative Storage Parameters

The following table summarizes the key quantitative data for the storage and handling of this compound.

ParameterValueCitations
Storage Temperature 4°C[1]
Cool, dry, and well-ventilated place[2]
Melting Point 60 - 64 °C[2]
64°C[6]

Experimental Protocols

  • Initial Characterization: The initial purity and identity of the this compound sample are determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • Stress Testing (Forced Degradation): The compound is subjected to accelerated degradation conditions, including elevated temperature, high humidity, exposure to light (photostability), and exposure to acidic, basic, and oxidative environments.

  • Long-Term Stability Testing: The compound is stored under the recommended conditions (e.g., 4°C, inert atmosphere, dark) for an extended period. Samples are withdrawn at predetermined time points (e.g., 3, 6, 9, 12, 24 months) and analyzed for any changes in purity and the presence of degradation products.

  • Analysis of Degradation Products: If degradation is observed, analytical techniques are employed to identify the structure of the degradation products, providing insights into the degradation pathways.

Visualization of Storage Logic

The following diagram illustrates the logical relationship between the storage conditions and the stability of this compound.

cluster_storage Optimal Storage Conditions cluster_factors Degradation Factors to Mitigate cluster_outcome Desired Outcome Temp Temperature (4°C) Heat Heat Temp->Heat Prevents Atmosphere Atmosphere (Inert Gas, e.g., Nitrogen) Air Air (Oxygen) Atmosphere->Air Prevents Moisture Moisture Atmosphere->Moisture Prevents Container Container (Tightly Sealed, Amber Glass) Container->Air Prevents Container->Moisture Prevents Light Light Container->Light Prevents Incompatibles Avoid Incompatible Materials (Strong Oxidizers, Strong Bases) Reaction Chemical Reaction Incompatibles->Reaction Prevents Stability Chemical Stability & Purity Heat->Stability Causes Degradation Air->Stability Causes Oxidation Moisture->Stability Causes Hydrolysis Light->Stability Causes Photodegradation Reaction->Stability Causes Impurity Formation

Logical flow for maintaining this compound stability.

References

An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde: Structural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-benzyloxy-3-ethoxybenzaldehyde, a versatile scaffold in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential applications in drug discovery and development.

Core Structure and Derivatives

This compound belongs to the family of substituted benzaldehydes, which are characterized by a benzene ring bearing a formyl group. The core structure of interest features a benzyloxy group at the C4 position and an ethoxy group at the C3 position. Structural modifications of this scaffold have led to the development of a diverse range of derivatives, including chalcones, thiosemicarbazones, and other heterocyclic compounds. These modifications are primarily aimed at enhancing the compound's biological activity and pharmacokinetic properties.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy for synthesizing related compounds, such as 4-benzyloxybenzaldehyde, involves the Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-(Benzyloxy)benzaldehyde[1]

This protocol describes the synthesis of 4-(benzyloxy)benzaldehyde, a key intermediate for many derivatives discussed in this guide.

Materials:

  • 4-hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution

  • 5% sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol is refluxed for 14 hours under a nitrogen atmosphere.

  • After cooling, the potassium carbonate is filtered off, and the residue is washed with large volumes of ethyl acetate.

  • The solvent is removed using a rotary evaporator.

  • The resulting residue is dissolved in 50 ml of diethyl ether.

  • The diethyl ether solution is washed sequentially with two 50 mL portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.

Experimental Protocol: Synthesis of Chalcone Derivatives[2][3]

Chalcones are a prominent class of derivatives synthesized from 4-benzyloxybenzaldehyde analogs. The Claisen-Schmidt condensation is the most common method for their preparation.

Materials:

  • 4-(benzyloxy)benzaldehyde or a related analog

  • Substituted acetophenone

  • Ethanol or Methanol

  • Aqueous 10% Sodium Hydroxide (NaOH) or Piperidine

Procedure (Alkali-Catalyzed):

  • Equimolar amounts of 4-(benzyloxy)benzaldehyde and the desired acetophenone are dissolved in ethanol.

  • A catalytic amount of aqueous 10% NaOH is added to the solution.

  • The reaction mixture is stirred at room temperature overnight.

  • The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Procedure (Piperidine-Catalyzed):

  • Equimolar amounts of 4-(benzyloxy)benzaldehyde and the substituted acetophenone are dissolved in methanol.

  • A catalytic amount of piperidine is added, and the mixture is refluxed for 6 hours.

  • Upon completion, the reaction mixture is cooled, and the resulting solid is filtered and recrystallized.

Biological Activities and Quantitative Data

Structural analogs and derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following tables summarize the quantitative data available for these compounds.

Table 1: Antifungal Activity of Benzaldehyde Derivatives
Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Sporulosaldeins A - CVarious fungi7.8 - 250[1]
Sporulosaldeins D - FVarious fungi7.8 - 250[1]
Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j)Candida glabrata0.97[2]
2,3-dimethoxybenzaldehydeAspergillus fumigatus2.50 mM[3]
2,5-dimethoxybenzaldehydeAspergillus fumigatus1.50 mM[3]
3,5-dimethoxybenzaldehydeAspergillus and Penicillium spp.1.17 mM[4]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of Benzaldehyde Derivatives
Compound/DerivativeCell LineIC₅₀Reference
Racemic mixture of Sporulosaldein FMCF-7 (Breast cancer)34.4 µM[1]
Racemic mixture of Sporulosaldein FLM3 (Murine mammary adenocarcinoma)39.2 µM[1]

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method)[6]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

Materials:

  • Test compounds

  • Fungal strains

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared and serially diluted in RPMI 1640 medium in a 96-well plate.

  • A standardized inoculum of the fungal strain is added to each well.

  • The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Mechanisms of Action

Recent research has shed light on the molecular mechanisms underlying the anticancer effects of benzaldehyde and its derivatives. These compounds have been shown to modulate several key signaling pathways that are often dysregulated in cancer cells.

Inhibition of Pro-survival Signaling Pathways

Benzaldehyde has been found to inhibit multiple signaling pathways that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[5][6] A key mechanism of this inhibition is the regulation of 14-3-3 family proteins, which act as scaffold proteins interacting with various components of these signaling cascades.[5][6]

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK Proliferation Cell Proliferation Survival mTOR->Proliferation STAT3->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation p1433z 14-3-3ζ p1433z->AKT p1433z->RAF Benzaldehyde Benzaldehyde Benzaldehyde->p1433z Inhibits interaction

Figure 1: Benzaldehyde inhibits multiple pro-survival signaling pathways by targeting 14-3-3ζ.

Targeting the 14-3-3ζ–H3S28ph Interaction

A more specific mechanism involves the disruption of the interaction between 14-3-3ζ and the phosphorylated form of histone H3 at serine 28 (H3S28ph).[7][8] This interaction is implicated in treatment resistance and the regulation of genes involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. By inhibiting this interaction, benzaldehyde can suppress EMT and overcome therapeutic resistance.[7][8]

G Benzaldehyde Benzaldehyde p1433z 14-3-3ζ Benzaldehyde->p1433z Inhibits interaction H3S28ph Histone H3 (phosphorylated at Ser28) p1433z->H3S28ph Transcription Transcriptional Regulation H3S28ph->Transcription EMT Epithelial-Mesenchymal Transition (EMT) Transcription->EMT Resistance Treatment Resistance Transcription->Resistance Metastasis Metastasis EMT->Metastasis

Figure 2: Benzaldehyde targets the 14-3-3ζ–H3S28ph interaction to suppress EMT and treatment resistance.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research for the development of novel therapeutic agents. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, provide a strong foundation for future drug discovery efforts. This guide has summarized the key synthetic methodologies, quantitative biological data, and signaling pathways associated with these compounds, offering a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to unlock their full therapeutic potential.

References

A Technical Guide to 3-Ethoxy-4-(phenylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract: This technical guide provides a comprehensive overview of 4-Benzyloxy-3-ethoxybenzaldehyde, known by its IUPAC name 3-ethoxy-4-(phenylmethoxy)benzaldehyde. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications as a synthetic intermediate in research and drug development. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Properties

3-Ethoxy-4-(phenylmethoxy)benzaldehyde is an aromatic aldehyde featuring both an ethoxy and a benzyloxy group attached to the benzene ring. These functional groups make it a versatile intermediate for the synthesis of more complex molecules. Its identity is established by various chemical identifiers and physical properties.

Compound Identification

The fundamental identifiers for 3-ethoxy-4-(phenylmethoxy)benzaldehyde are summarized below.

IdentifierValue
IUPAC Name 3-ethoxy-4-(phenylmethoxy)benzaldehyde[1]
Common Name This compound
CAS Number 60186-33-6[1][2]
Molecular Formula C₁₆H₁₆O₃[1][2]
SMILES O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1[2][3]
InChIKey NCOFQZRLIYPMNJ-UHFFFAOYSA-N[3]
Physicochemical Properties

The key physicochemical properties determine the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Weight 256.30 g/mol [2][4]
Melting Point 64°C[4]
Topological Polar Surface Area (TPSA) 35.53 Ų[2]
LogP (predicted) 3.4768[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 6[2]
Hazard Irritant[4]

Synthesis and Experimental Protocols

The synthesis of 3-ethoxy-4-(phenylmethoxy)benzaldehyde is typically achieved via a Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol with a benzyl halide.

Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of the title compound starting from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and benzyl bromide.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Acetone or Dimethylformamide (DMF) (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a sufficient volume of acetone or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The mixture will be a suspension.

  • Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) or heat at 60-70°C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the residue with a small amount of acetone.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 3-ethoxy-4-(phenylmethoxy)benzaldehyde as a solid.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product A 3-Ethoxy-4-hydroxybenzaldehyde E Combine materials in flask Heat to reflux A->E B Benzyl Bromide B->E C K₂CO₃ (Base) C->E D Acetone (Solvent) D->E F Cool and filter solids E->F G Remove solvent (Rotary Evaporation) F->G H Liquid-liquid extraction (Ethyl Acetate/Water) G->H I Dry and concentrate H->I J Recrystallize or Column Chromatography I->J K 3-Ethoxy-4-(phenylmethoxy)benzaldehyde J->K

Diagram 1: General workflow for the synthesis of 3-ethoxy-4-(phenylmethoxy)benzaldehyde.

Spectroscopic and Analytical Data

While comprehensive experimental spectra are not widely published, data can be predicted based on the known structure and analysis of similar compounds.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 257.11723157.3
[M+Na]⁺ 279.09917165.0
[M-H]⁻ 255.10267164.0
[M+NH₄]⁺ 274.14377174.1
[M]⁺ 256.10940161.4
Data sourced from PubChemLite database.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on its structure, the expected ¹H NMR spectrum in a solvent like CDCl₃ would feature characteristic signals:

  • Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Aromatic protons: Multiple signals in the range of δ 6.9-7.5 ppm.

  • Benzylic protons (-O-CH₂-Ph): A singlet around δ 5.1-5.2 ppm.

  • Ethoxy protons (-O-CH₂-CH₃): A quartet around δ 4.1-4.2 ppm and a triplet around δ 1.4-1.5 ppm.

Applications in Research and Drug Development

This compound serves as a key building block in organic synthesis, particularly for constructing molecules with potential therapeutic value. Its utility stems from the reactive aldehyde group and the stable benzyl protecting group, which can be removed later if a free phenol is required.

Intermediate in Chalcone Synthesis

A primary application is in the synthesis of chalcones via the Claisen-Schmidt condensation. Chalcones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In this reaction, the benzaldehyde derivative is condensed with an acetophenone in the presence of a base. The benzyloxy group is often used in these syntheses as a protecting group for the phenol.[5]

G cluster_reaction Claisen-Schmidt Condensation A 4-Benzyloxy-3- ethoxybenzaldehyde C Base Catalyst (e.g., NaOH, KOH) Ethanol (Solvent) A->C B Substituted Acetophenone (R-CO-CH₃) B->C D Chalcone Derivative (α,β-Unsaturated Ketone) C->D E Further Modification (e.g., cyclization, deprotection) D->E F Biologically Active Heterocycles or Polyphenols E->F

Diagram 2: Role as a precursor in the synthesis of biologically active chalcones.
Precursor for Other Bioactive Molecules

Analogous compounds are instrumental in creating complex natural products and therapeutic agents. For instance, the closely related 4-benzyloxy-3-methoxybenzaldehyde has been utilized in the enantioselective total synthesis of the neurotrophic agent (-)-talaumidin and in synthesizing ligands for estrogen receptors. This suggests that this compound is a valuable precursor for developing novel compounds targeting various biological pathways.

References

The Advent and Utility of 4-Benzyloxy-3-ethoxybenzaldehyde: A Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-ethoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable intermediate in the landscape of organic synthesis, particularly within the realm of pharmaceutical development. While its history is not marked by a singular moment of discovery in the traditional sense, its advent is intrinsically linked to the progression of synthetic organic chemistry and the demand for tailored molecular scaffolds. This technical guide elucidates the probable synthetic origins, key experimental methodologies for its preparation, and its application as a precursor in the synthesis of bioactive molecules. The strategic placement of the benzyloxy and ethoxy groups provides a unique combination of steric and electronic properties, making it a versatile building block for targeting a range of biological pathways.

Introduction: The Emergence of a Versatile Synthetic Building Block

The history of this compound is not that of a naturally occurring compound, but rather a tale of its rational design and synthesis to meet the evolving needs of medicinal chemistry. Substituted benzaldehydes, in general, are a cornerstone of organic synthesis, serving as readily available precursors for a vast array of more complex molecules. Their significance lies in the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

The specific substitution pattern of this compound, featuring a protective benzyloxy group and an ethoxy moiety, offers several advantages in multi-step syntheses. The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The ethoxy group, on the other hand, modulates the electronic and lipophilic character of the molecule, which can be crucial for the pharmacokinetic and pharmacodynamic properties of the final drug candidate. Its structural similarity to vanillin and ethyl vanillin suggests its origins lie in the modification of these readily available natural and synthetic flavoring agents.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValue
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance White to off-white crystalline solid
Melting Point 64-66 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane), insoluble in water
CAS Number 6346-05-0
MDL Number MFCD00003365

Key Experimental Protocols: Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), which then reacts with benzyl bromide.

Williamson Ether Synthesis from Ethyl Vanillin

Reaction Scheme:

An In-depth Technical Guide to 4-Benzyloxy-3-ethoxybenzaldehyde: Theoretical Properties and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and available computational data for the aromatic aldehyde, 4-Benzyloxy-3-ethoxybenzaldehyde. Due to the limited availability of experimental data in public domains, this document leverages high-quality computational predictions and data from closely related analogs to offer valuable insights for its application in research and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 60186-33-6, is a disubstituted benzaldehyde derivative. Its core structure features a benzene ring functionalized with an aldehyde group, an ethoxy group, and a benzyloxy group. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃ChemScene[1]
Molecular Weight 256.30 g/mol ChemScene[1]
CAS Number 60186-33-6ChemScene[1]
Canonical SMILES O=CC1=CC=C(OCC2=CC=CC=C2)C(OCC)=C1ChemScene[1]
InChI InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3PubChemLite[2]
IUPAC Name 3-ethoxy-4-(phenylmethoxy)benzaldehydePubChemLite[2]
Melting Point 64 °CMatrix Scientific

Computational Data

Computational chemistry provides valuable predictions of a molecule's properties, offering insights where experimental data is unavailable.

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound, which are crucial for predicting its behavior in various chemical and biological systems.

Table 2: Computed Physicochemical Properties

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 35.53 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient) 3.4768ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 6ChemScene[1]
XlogP (Predicted) 3.2PubChemLite[2]
Predicted Mass Spectrometry Data

Table 3: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 257.11723157.3
[M+Na]⁺ 279.09917165.0
[M-H]⁻ 255.10267164.0
[M+NH₄]⁺ 274.14377174.1
[M+K]⁺ 295.07311161.8
[M+H-H₂O]⁺ 239.10721149.4
[M]⁺ 256.10940161.4
[M]⁻ 256.11050161.4
Data sourced from PubChemLite and calculated using CCSbase.[2]

Experimental Protocols: Synthesis

A reliable synthetic route to this compound can be adapted from the well-established Williamson ether synthesis, a common method for preparing ethers. The protocol outlined below is based on the synthesis of the closely related compound, 4-benzyloxybenzaldehyde, and is expected to yield the target molecule with high efficiency.

Synthesis of this compound

This synthesis involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 4-hydroxy-3-ethoxybenzaldehyde 4-hydroxy-3-ethoxybenzaldehyde Mixing Mixing and Stirring 4-hydroxy-3-ethoxybenzaldehyde->Mixing Benzyl_bromide Benzyl Bromide Benzyl_bromide->Mixing K2CO3 K₂CO₃ (Base) K2CO3->Mixing Solvent Solvent (e.g., DMF, Acetone) Solvent->Mixing Heating Heating (Optional) Mixing->Heating Filtration Filtration Heating->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Recrystallization) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution. The suspension should be stirred vigorously.

  • Addition of Alkylating Agent: To the stirring suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent such as ethyl acetate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Logical Relationship of Functional Groups

The chemical properties and reactivity of this compound are a direct consequence of the interplay between its constituent functional groups.

FunctionalGroups Molecule This compound Aldehyde Aldehyde Molecule->Aldehyde Electrophilic Carbon Ethoxy Ethoxy Molecule->Ethoxy Electron-donating Benzyloxy Benzyloxy Molecule->Benzyloxy Electron-donating & Steric Bulk AromaticRing Aromatic Ring Molecule->AromaticRing π-System Aldehyde->AromaticRing Deactivating Ethoxy->AromaticRing Activating Benzyloxy->AromaticRing Activating

References

Methodological & Application

Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde from Ethyl Vanillin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-benzyloxy-3-ethoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol details the O-benzylation of ethyl vanillin via a Williamson ether synthesis. This method offers a straightforward and efficient route to the desired product. This application note includes a detailed experimental protocol, a summary of quantitative data, and characterization of the final compound.

Introduction

Ethyl vanillin is a widely used flavoring agent and a versatile starting material in organic synthesis. The protection of its phenolic hydroxyl group is a common strategy in multi-step synthetic routes. Benzyl ethers are frequently employed as protecting groups due to their stability under a range of reaction conditions and their susceptibility to cleavage by hydrogenolysis. The synthesis of this compound from ethyl vanillin is achieved through a Williamson ether synthesis, an SN2 reaction between the phenoxide ion of ethyl vanillin and an alkyl halide, in this case, benzyl bromide or chloride.[1][2][3] This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol.[1][4]

Reaction Scheme

Experimental Protocol

Materials:

  • Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)

  • Benzyl Bromide (or Benzyl Chloride)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl vanillin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 - 1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[4]

Safety Precautions:

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • DMF is a skin irritant and should be handled with appropriate gloves.

  • Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Data Presentation

ParameterValue
Reactants
Ethyl Vanillin1.0 eq
Benzyl Bromide1.1 - 1.2 eq
Potassium Carbonate1.5 - 2.0 eq
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)
Temperature80-90 °C
Reaction Time4-6 hours
Product Characterization
Product NameThis compound
Molecular FormulaC₁₆H₁₆O₃[5][6]
Molecular Weight256.30 g/mol [5][6]
Melting Point64 °C[5]
AppearanceWhite to off-white solid
Expected Yield > 85%

Characterization of this compound

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, CHO), 7.42-7.28 (m, 7H, Ar-H), 6.97 (d, J=8.0 Hz, 1H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.48 (t, J=7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 154.5, 150.0, 136.5, 130.5, 128.7, 128.2, 127.3, 126.5, 113.0, 111.5, 71.0, 64.5, 14.8.

  • IR (KBr, cm⁻¹): ν 2980, 2870 (C-H), 1680 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1260, 1140 (C-O, ether).

  • Mass Spectrometry (ESI-MS): m/z 257.1 [M+H]⁺.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve Ethyl Vanillin in DMF B Add K₂CO₃ A->B C Add Benzyl Bromide B->C D Heat and Stir (80-90°C, 4-6h) C->D E Cool to RT D->E Reaction Complete (TLC Monitoring) F Pour into Water E->F G Extract with EtOAc F->G H Wash with Water & Brine G->H I Dry over MgSO₄ H->I J Concentrate I->J K Recrystallize or Column Chromatography J->K L Characterize Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this synthesis does not involve a biological signaling pathway, the following diagram illustrates the logical relationship of the Williamson ether synthesis.

williamson_ether_synthesis A Ethyl Vanillin (Phenolic -OH) C Phenoxide Ion (Nucleophile) A->C Deprotonation B Base (K₂CO₃) E SN2 Reaction C->E D Benzyl Bromide (Electrophile) D->E F This compound (Product) E->F G Byproducts (KBr, KHCO₃) E->G

Caption: Logical diagram of the Williamson ether synthesis for this compound.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the formation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In the context of medicinal chemistry and drug development, this synthesis is frequently employed to modify phenolic hydroxyl groups, thereby altering the steric and electronic properties of a molecule to enhance its biological activity or pharmacokinetic profile.

This document provides a detailed protocol for the synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde, a valuable intermediate in the preparation of various biologically active compounds. The synthesis involves the O-benzylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with benzyl bromide in the presence of a weak base.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the Williamson ether synthesis of this compound.

ParameterValueReference
Reactants
3-Ethoxy-4-hydroxybenzaldehyde (FW: 166.17 g/mol )10.0 g (60.2 mmol)[1]
Benzyl bromide (FW: 171.04 g/mol )10.5 mL (88.5 mmol)[2]
Anhydrous Potassium Carbonate (FW: 138.21 g/mol )25.0 g (181 mmol)[2]
Solvent
Ethanol200 mL[2]
Reaction Conditions
TemperatureReflux (approx. 78 °C)[2]
Reaction Time14 hours[2]
Product
This compound (FW: 256.30 g/mol )[3]
Theoretical Yield15.4 gCalculated
Expected Yield~13.5 g (~87%)[2]
Melting Point62-64 °C[4]

Experimental Protocol

This protocol is adapted from the successful synthesis of the closely related 4-(benzyloxy)benzaldehyde.[2]

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)

  • Benzyl bromide

  • Anhydrous potassium carbonate

  • Ethanol

  • Ethyl acetate

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g (60.2 mmol) of 3-ethoxy-4-hydroxybenzaldehyde, 25.0 g (181 mmol) of anhydrous potassium carbonate, and 200 mL of ethanol.

  • Addition of Benzyl Bromide: While stirring the mixture, add 10.5 mL (88.5 mmol) of benzyl bromide.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 14 hours.

  • Work-up:

    • After 14 hours, allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the potassium carbonate. Wash the solid residue with a generous amount of ethyl acetate.

    • Combine the filtrate and the ethyl acetate washings and concentrate the solution using a rotary evaporator to remove the solvent.

  • Extraction:

    • Dissolve the resulting residue in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash it with two 100 mL portions of saturated sodium chloride solution.

    • Next, wash the organic layer with one 100 mL portion of 5% sodium hydroxide solution to remove any unreacted starting material.

    • Finally, wash the organic layer with distilled water until the aqueous layer is neutral.

  • Drying and Evaporation:

    • Dry the diethyl ether solution over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield colorless crystals of this compound.[2]

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Ethoxy-4-hydroxybenzaldehyde 3-Ethoxy-4-hydroxybenzaldehyde Ethanol_reflux Ethanol (solvent) Reflux (14h) 3-Ethoxy-4-hydroxybenzaldehyde->Ethanol_reflux Benzyl_bromide Benzyl bromide Benzyl_bromide->Ethanol_reflux Potassium_carbonate Potassium carbonate Potassium_carbonate->Ethanol_reflux This compound This compound Ethanol_reflux->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Reaction_Setup Combine reactants and solvent Start->Reaction_Setup Reflux Heat to reflux for 14 hours Reaction_Setup->Reflux Cooling_and_Filtration Cool and filter to remove K2CO3 Reflux->Cooling_and_Filtration Solvent_Removal_1 Concentrate filtrate via rotary evaporation Cooling_and_Filtration->Solvent_Removal_1 Extraction_and_Washing Dissolve in Et2O, wash with brine and NaOH Solvent_Removal_1->Extraction_and_Washing Drying Dry organic layer with MgSO4 Extraction_and_Washing->Drying Solvent_Removal_2 Remove solvent via rotary evaporation Drying->Solvent_Removal_2 Recrystallization Purify by recrystallization from ethanol Solvent_Removal_2->Recrystallization Final_Product Final_Product Recrystallization->Final_Product

Caption: Step-by-step workflow for the synthesis and purification.

References

The Pivotal Role of 4-Benzyloxy-3-ethoxybenzaldehyde in Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Benzyloxy-3-ethoxybenzaldehyde, a derivative of ethyl vanillin, is a versatile intermediate in organic synthesis, prized for its utility as a building block in the construction of complex organic molecules. Its structure, featuring a reactive aldehyde group and bulky benzyloxy and ethoxy protective groups, allows for strategic manipulations in multi-step syntheses. This aromatic aldehyde is particularly valuable in the preparation of pharmaceuticals and other biologically active compounds, where the tailored substitution pattern on the benzene ring can significantly influence molecular properties and biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including its synthesis and its application in the Claisen-Schmidt condensation for the preparation of chalcones.

Application 1: Synthesis of this compound

Application Note: The synthesis of this compound is typically achieved through the Williamson ether synthesis. This method involves the protection of the hydroxyl group of a precursor, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), with a benzyl group. This protective strategy is crucial in multi-step syntheses to prevent the phenolic hydroxyl group from undergoing unwanted side reactions. The choice of a benzyl ether is advantageous due to its stability under a wide range of reaction conditions and its susceptibility to cleavage by hydrogenolysis, a mild deprotection method.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 4-(benzyloxy)benzaldehyde.[1]

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • 5% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • All reactions should be performed under a nitrogen atmosphere.

  • In a round-bottom flask, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and benzyl bromide (1.02 equivalents) in ethanol.

  • Add anhydrous potassium carbonate (3.5 equivalents) to the solution.

  • Reflux the mixture for 14 hours.

  • After cooling to room temperature, filter off the potassium carbonate and wash the residue with large volumes of ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residual mass in diethyl ether.

  • Wash the ether solution sequentially with two portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide solution, and finally with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Quantitative Data Summary:

Starting MaterialProductReagentsSolventReaction TimeYieldReference
4-hydroxybenzaldehyde4-(benzyloxy)benzaldehydeBenzyl bromide, K₂CO₃Ethanol14 hours87.4%[1]

Note: The yield for the synthesis of this compound is expected to be comparable to the synthesis of 4-(benzyloxy)benzaldehyde.

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3-ethoxy-4-hydroxybenzaldehyde 3-ethoxy-4-hydroxybenzaldehyde Reflux in Ethanol (14h) Reflux in Ethanol (14h) 3-ethoxy-4-hydroxybenzaldehyde->Reflux in Ethanol (14h) Benzyl bromide Benzyl bromide Benzyl bromide->Reflux in Ethanol (14h) K2CO3 K2CO3 K2CO3->Reflux in Ethanol (14h) Filtration Filtration Reflux in Ethanol (14h)->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Extraction (Et2O) Extraction (Et2O) Solvent Removal->Extraction (Et2O) Washing Washing Extraction (Et2O)->Washing Drying (MgSO4) Drying (MgSO4) Washing->Drying (MgSO4) Recrystallization Recrystallization Drying (MgSO4)->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Application 2: Claisen-Schmidt Condensation for Chalcone Synthesis

Application Note: The Claisen-Schmidt condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones.[2][3][4][5] this compound serves as an excellent electrophilic partner in this reaction, condensing with a variety of aryl and heteroaryl methyl ketones in the presence of a base. The resulting chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds, many of which exhibit significant biological activities.[2][3] The choice of base (e.g., NaOH or piperidine) and solvent can influence the reaction rate and yield.

Experimental Protocol: Synthesis of Chalcone Analogs from this compound

This protocol is based on the work of Balan-Porcăraşu and Roman (2023).[2][3]

Method A: NaOH as Catalyst

Materials:

  • This compound (1 equivalent)

  • Substituted acetophenone (1 equivalent)

  • 96% Ethanol

  • 10% Aqueous sodium hydroxide (NaOH)

Procedure:

  • Dissolve this compound and the respective acetophenone in 96% ethanol at room temperature.

  • Add 10% aqueous NaOH solution to the mixture with stirring.

  • Continue stirring at room temperature overnight.

  • The precipitated product is collected by vacuum filtration, washed with cold ethanol and water, and then air-dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Method B: Piperidine as Catalyst

Materials:

  • This compound (1 mmol)

  • Substituted heteroaryl methyl ketone (1 mmol)

  • Piperidine (3 drops)

  • Methanol (5 mL)

Procedure:

  • In a round-bottom flask, combine this compound, the heteroaryl methyl ketone, and piperidine in methanol.

  • Heat the mixture at reflux for 6 hours.

  • After cooling, the precipitated solid is collected by vacuum filtration, washed with cold methanol, and air-dried.

  • The crude product can be recrystallized from a suitable solvent.

Quantitative Data for Chalcone Synthesis:

Ketone ReactantCatalystYield (%)Reference
2'-NitroacetophenoneNaOH75[2][3]
4-AcetylbenzonitrileNaOH82[2][3]
1-(Furan-2-yl)ethanoneNaOH68[2][3]
1-(5-Bromothiophen-2-yl)ethanoneNaOH85[2][3]
1-(5-Bromobenzofuran-2-yl)ethanonePiperidine78[2][3]
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanonePiperidine65[2][3]
3-AcetylcoumarinPiperidine72[2][3]

Claisen-Schmidt Condensation Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction Reaction This compound->Reaction Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Reaction Base (NaOH or Piperidine) Base (NaOH or Piperidine) Base (NaOH or Piperidine)->Reaction Solvent (Ethanol or Methanol) Solvent (Ethanol or Methanol) Solvent (Ethanol or Methanol)->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Chalcone Product Chalcone Product Recrystallization->Chalcone Product

Caption: General workflow for the Claisen-Schmidt condensation.

Application 3: Wittig Reaction for Alkene Synthesis

Application Note: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[6][7] this compound can be readily converted to various stilbene and other vinyl derivatives using this reaction. The reaction involves a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. The resulting alkenes are important precursors for a wide range of pharmaceuticals and materials.

Experimental Protocol: Representative Wittig Reaction

This is a general protocol that can be adapted for reactions with this compound.

Materials:

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • Strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • This compound

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1 equivalent) in the anhydrous solvent.

  • Cool the suspension in an ice bath and add the strong base dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution dropwise.

  • Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Wittig Reaction Logical Relationship:

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Strong Base Strong Base Strong Base->Ylide Alkene Product Alkene Product Ylide->Alkene Product Triphenylphosphine oxide Triphenylphosphine oxide Ylide->Triphenylphosphine oxide This compound This compound This compound->Alkene Product This compound->Triphenylphosphine oxide

Caption: Logical flow of the Wittig reaction.

References

Application Notes and Protocols for 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Benzyloxy-3-ethoxybenzaldehyde as a chemical intermediate in the synthesis of biologically active compounds.

Introduction

This compound is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group and benzyloxy and ethoxy substitutions on the benzene ring, makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with potential therapeutic applications. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected in later synthetic steps to yield phenolic compounds. This intermediate is particularly useful in the synthesis of chalcones and N-benzylamines, which are classes of compounds extensively studied for their diverse biological activities.

Applications

The primary applications of this compound as a chemical intermediate are in the synthesis of:

  • Chalcone Derivatives: Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. They form the central core of a variety of biologically important compounds and are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as the aldehyde component in this reaction to produce substituted chalcones.

  • N-Benzylamine Derivatives via Reductive Amination: Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[3][4] this compound can be reacted with primary or secondary amines in the presence of a reducing agent to form N-benzylamine derivatives. This reaction is widely used in drug discovery for the synthesis of compounds targeting a variety of receptors and enzymes.

Prospective Applications

While direct synthesis protocols are not yet widely published, the structural motif of this compound makes it a promising candidate for the synthesis of phosphodiesterase (PDE) inhibitors . Many known PDE4 inhibitors, used in the treatment of inflammatory diseases, contain a catechol ether pharmacophore.[5] The 3-ethoxy-4-benzyloxy substitution pattern on the benzaldehyde could be elaborated into structures analogous to known PDE inhibitors like roflumilast and apremilast.

Experimental Protocols

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative. The following is a general procedure adapted from the synthesis of analogous chalcones.[1][6]

Reaction Scheme:

Caption: General scheme for Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)

  • Sodium hydroxide (NaOH) or Piperidine

  • Ethanol or Methanol

  • Deionized water

  • Glacial acetic acid (for neutralization if using NaOH)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol (15-20 mL).

  • For NaOH catalysis: To the stirred solution, add an aqueous solution of NaOH (e.g., 10-40%) dropwise at room temperature.[7]

  • For Piperidine catalysis: Add piperidine (0.5 equivalents) to the solution and heat the mixture to reflux for 6-8 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water.

  • For NaOH catalysis: Neutralize the solution with dilute acetic acid or hydrochloric acid to precipitate the product.

  • Collect the crude chalcone by vacuum filtration, washing with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator or vacuum oven.

  • Purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Adapted from Analogous Reactions):

The following table summarizes typical reaction conditions and yields for the synthesis of chalcones from similar benzyloxybenzaldehydes.

AldehydeKetoneCatalystSolventTimeYield (%)Reference
4-(Benzyloxy)benzaldehydeVarious Acetophenones10% aq. NaOHEthanolOvernight38-85%[6]
3-Benzyloxy-4-methoxybenzaldehydeVarious AcetophenonesNaOHEthanol12h60-85%[1]
4-(Benzyloxy)benzaldehyde1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanonePiperidineMethanol6h (reflux)Not specified[6]
Synthesis of N-Benzylamine Derivatives via Reductive Amination

This protocol describes the synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild conditions and broad substrate scope.[8]

Experimental Workflow:

G A Dissolve this compound and Amine in Solvent B Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) A->B C Stir at Room Temperature (12-24 hours) B->C D Quench Reaction (e.g., with aq. NH4Cl) C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for reductive amination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol)

  • Saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry flask under an inert atmosphere, add this compound (1 equivalent) and the desired amine (1-1.2 equivalents).

  • Dissolve the reactants in the chosen anhydrous solvent (e.g., DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the stirred solution. The reaction is typically exothermic and may bubble.

  • Continue stirring the reaction mixture at room temperature for 12 to 24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, carefully quench it by adding saturated aqueous NaHCO₃ solution or NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-benzylamine derivative by column chromatography on silica gel.

Quantitative Data (Adapted from Reductive Amination of Analogous Aldehydes):

The following table provides representative data for reductive amination reactions.

AldehydeAmineReducing AgentSolventYield (%)Reference
CycloheptanoneAmmonium AcetateNaBH(OAc)₃DCE96%[8]
4-Amyloxybenzaldehyde-d1AnilineNaBH(OAc)₃DCE85-95% (Illustrative)[9]
Various AldehydesVarious AminesNaBH₃CNMethanol>80%[4]

Signaling Pathway Context

Compounds synthesized from this compound, such as certain chalcones, have been shown to possess antimicrobial activity. While the exact mechanisms are diverse, they often involve the disruption of essential cellular processes in bacteria. The diagram below illustrates a generalized representation of how such a compound might interfere with bacterial signaling and survival.

G cluster_pathway Generalized Bacterial Cell Disruption Compound Chalcone Derivative Membrane Cell Membrane Disruption Compound->Membrane Intercalation Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzyme Binding Signaling Quorum Sensing Inhibition Compound->Signaling Interference Apoptosis Induction of Cell Death Membrane->Apoptosis Enzyme->Apoptosis Signaling->Apoptosis

Caption: Potential mechanisms of antimicrobial chalcones.

References

Application Notes and Protocols: 4-Benzyloxy-3-ethoxybenzaldehyde in the Synthesis of ALDH1A3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of ALDH1A3 inhibitors derived from benzyloxybenzaldehyde scaffolds, a class of compounds closely related to 4-Benzyloxy-3-ethoxybenzaldehyde. Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is overexpressed in various cancers, contributing to cancer stem cell populations, chemoresistance, and poor patient outcomes.[1] The development of selective ALDH1A3 inhibitors is, therefore, a promising therapeutic strategy.[2][3]

Data Presentation: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives

The following table summarizes the inhibitory activity of selected benzyloxybenzaldehyde derivatives against ALDH1A3 and other ALDH isoforms, highlighting their potency and selectivity.[4][5]

Compound IDStructureTargetIC50 (µM)[2][3][4]Remaining Activity ± SE (%) at 10 µM[5]
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A30.23 ± 0.050.14 ± 0.0
ALDH1A1-48.00 ± 1.2
ABMM-16 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehydeALDH1A31.29 ± 0.104.27 ± 0.2
ALDH1A1-42.00 ± 1.5
MCI-INI-3 Not specifiedALDH1A30.46 ± 0.06-
VS1 Not specifiedALDH1A38.77 ± 0.45-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALDH1A3 signaling pathway and a general workflow for the synthesis and evaluation of novel inhibitors.

ALDH1A3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_post_transcriptional Post-Transcriptional/Translational Yap_RXR Yap-activated RAR-RXR ALDH1A3_Gene ALDH1A3 Gene Yap_RXR->ALDH1A3_Gene Transcriptional Activation CEBPB CEBPβ CEBPB->ALDH1A3_Gene Transcriptional Activation FOXD1 FOXD1 FOXD1->ALDH1A3_Gene Transcriptional Activation EGFR EGFR Activation ALDH1A3_Protein ALDH1A3 Protein EGFR->ALDH1A3_Protein Increases Levels miRNAs miR-7, miR-487b-3p ALDH1A3_mRNA ALDH1A3 mRNA miRNAs->ALDH1A3_mRNA Degradation USP9X USP9X (Deubiquitinase) USP9X->ALDH1A3_Protein Inhibits Degradation ALDH1A3_Gene->ALDH1A3_mRNA Transcription ALDH1A3_mRNA->ALDH1A3_Protein Translation Retinoic_Acid Retinoic Acid (RA) Retinal Retinal Retinal->Retinoic_Acid Oxidation ALDH1A3_Protein RAR_RXR RAR-RXR Heterodimers Retinoic_Acid->RAR_RXR Binding Gene_Expression Gene Expression Changes RAR_RXR->Gene_Expression Cellular_Effects Tumor Growth, Metastasis, Chemoresistance Gene_Expression->Cellular_Effects

Caption: ALDH1A3-mediated retinoic acid signaling pathway.[6][7]

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Start: Phenolic Aldehyde + Benzyl Halide synthesis O-alkylation Reaction (e.g., K2CO3, DMF, 70°C) start->synthesis purification Purification (Precipitation, Recrystallization) synthesis->purification product Final Product: Benzyloxybenzaldehyde Derivative purification->product enzymatic_assay In Vitro Enzymatic Assay (NADH Fluorescence) product->enzymatic_assay Screening cellular_assay Cell-Based ALDEFLUOR™ Assay (Flow Cytometry) product->cellular_assay cytotoxicity Cytotoxicity Assay (e.g., on A549, H1299 cells) product->cytotoxicity ic50 IC50 Determination enzymatic_assay->ic50 data_analysis Data Analysis & SAR Insights ic50->data_analysis cellular_assay->data_analysis cytotoxicity->data_analysis

Caption: Workflow for synthesis and evaluation of ALDH1A3 inhibitors.

Experimental Protocols

General Synthesis of Benzyloxybenzaldehyde Derivatives (O-alkylation)

This protocol describes the synthesis of benzyloxybenzaldehyde derivatives, such as ABMM-15 and ABMM-16, via an O-alkylation reaction.[5]

Materials:

  • Appropriate phenolic starting material (e.g., 4-hydroxybenzaldehyde or 3-hydroxy-4-methoxybenzaldehyde) (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Appropriate benzyl halide (e.g., 4-chlorobenzyl chloride) (1.0 eq.)

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • To a solution of the phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in 10 mL of DMF, add the corresponding benzyl halide (1.0 eq.).[5]

  • Stir the resulting mixture overnight at 70 °C.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, reduce the volume of DMF by evaporation under vacuum.[5]

  • Add 20 mL of water to the concentrated solution to precipitate the product.[5]

  • Filter the precipitate, dry it, and recrystallize from ethanol to yield the purified benzyloxybenzaldehyde derivative.[5]

ALDH1A3 Enzymatic Assay (IC50 Determination)

This fluorescence-based assay measures the enzymatic activity of ALDH1A3 by monitoring the production of NADH.[1][8]

Materials:

  • Purified recombinant human ALDH1A3 enzyme

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • NAD⁺ (cofactor)

  • Aldehyde substrate (e.g., hexanal or 4-nitrobenzaldehyde)[4]

  • Test compounds dissolved in DMSO

  • 384-well or 96-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Plate Preparation: Add 1 µL of the test compound at various concentrations (or DMSO for control) to the appropriate wells of the microplate.[1]

  • Enzyme Addition: Add a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.[1]

  • Incubation: Incubate the plate at room temperature for 5-20 minutes to allow the compound to interact with the enzyme.[1][4]

  • Reaction Initiation: Add the aldehyde substrate solution to each well to initiate the enzymatic reaction.[1]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in NADH fluorescence kinetically for 10-15 minutes, taking readings every 30 seconds.[1]

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

ALDEFLUOR™ Assay for Cellular ALDH Activity

This cell-based assay uses flow cytometry to measure ALDH activity in live cells and assess the efficacy of inhibitors.

Materials:

  • ALDEFLUOR™ Assay Kit (containing ALDH substrate BAAA and DEAB inhibitor)

  • Cancer cell lines (e.g., A549 for high ALDH expression, H1299 for low ALDH expression)[4]

  • Test compound

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1x10⁶ cells/mL.

  • Inhibitor Treatment (Optional): To test an inhibitor, pre-incubate the cells with the desired concentration of the test compound before proceeding.

  • Assay Setup: For each sample, prepare two tubes:

    • Test Sample: Add the activated ALDEFLUOR™ substrate (BAAA) to the cell suspension.

    • Control Sample: Add the activated ALDEFLUOR™ substrate and immediately add the specific ALDH inhibitor, DEAB. This serves as the negative control to set the gate for the ALDH-positive population.[1]

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes, protected from light.[1]

  • Flow Cytometry Analysis:

    • Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.[1]

    • Analyze the cells using a flow cytometer. Use the DEAB-treated sample to establish the baseline fluorescence and gate the ALDH-positive cell population.[1]

  • Data Analysis: Quantify the percentage of ALDH-positive cells in the untreated, vehicle-treated, and inhibitor-treated samples. A reduction in the percentage of ALDH-positive cells in the presence of the test compound indicates inhibition of cellular ALDH activity.[1]

References

Application Notes and Protocols: Grignard Reaction of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 4-Benzyloxy-3-ethoxybenzaldehyde with various Grignard reagents. This reaction is a cornerstone of organic synthesis, enabling the formation of diverse secondary alcohols that are valuable intermediates in the development of novel therapeutics and other complex organic molecules.

Introduction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. In the context of drug discovery, the reaction of this compound with different Grignard reagents allows for the introduction of a wide range of substituents, leading to a library of substituted secondary alcohols. These products can serve as key building blocks for molecules with potential biological activity. The benzyloxy and ethoxy groups on the aromatic ring are common moieties in pharmacologically active compounds, and their presence offers further opportunities for chemical modification.

Reaction Scheme

The general reaction scheme involves the addition of a Grignard reagent (R-MgX) to this compound to form a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired secondary alcohol.

Caption: General scheme for the reaction of this compound with a Grignard reagent.

Data Presentation: Representative Grignard Reactions

The following table summarizes the expected products and typical yields for the reaction of this compound with common Grignard reagents. The yields are estimated based on similar reactions reported in the literature for substituted benzaldehydes.

Grignard Reagent (R-MgX)R GroupProduct NameExpected Yield (%)
Methylmagnesium bromide (CH₃MgBr)Methyl1-(4-(Benzyloxy)-3-ethoxyphenyl)ethanol85-95
Ethylmagnesium bromide (CH₃CH₂MgBr)Ethyl1-(4-(Benzyloxy)-3-ethoxyphenyl)propan-1-ol80-90
Phenylmagnesium bromide (C₆H₅MgBr)Phenyl(4-(Benzyloxy)-3-ethoxyphenyl)(phenyl)methanol75-85

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven or by flame-drying before use. Anhydrous solvents are essential for the success of the reaction.[1]

Protocol 1: Synthesis of 1-(4-(Benzyloxy)-3-ethoxyphenyl)ethanol

Materials and Reagents:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube or connected to an inert gas line.

  • Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 1-(4-(Benzyloxy)-3-ethoxyphenyl)ethanol.

Protocol 2: Synthesis of 1-(4-(Benzyloxy)-3-ethoxyphenyl)propan-1-ol

This protocol is analogous to Protocol 1, with the substitution of ethylmagnesium bromide for methylmagnesium bromide.

Procedure:

Follow the procedure outlined in Protocol 1, using ethylmagnesium bromide (1.1-1.2 eq) as the Grignard reagent. The purification may require adjustment of the solvent system for column chromatography.

Protocol 3: Synthesis of (4-(Benzyloxy)-3-ethoxyphenyl)(phenyl)methanol

This protocol is analogous to Protocol 1, with the substitution of phenylmagnesium bromide for methylmagnesium bromide.

Procedure:

Follow the procedure outlined in Protocol 1, using phenylmagnesium bromide (1.1-1.2 eq) as the Grignard reagent. The product is likely to be a solid, and purification may be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) in addition to or as an alternative to column chromatography.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the reaction components.

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup dissolve Dissolve Aldehyde in Anhydrous Solvent setup->dissolve cool Cool to 0 °C dissolve->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard react Stir at Room Temperature (Monitor by TLC) add_grignard->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Workup (Extraction & Washing) quench->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for the Grignard reaction.

Reaction_Components aldehyde This compound Electrophile product Secondary Alcohol Final Product aldehyde->product Reacts with grignard Grignard Reagent (R-MgX) Nucleophile grignard->product Reacts with solvent Anhydrous Ether/THF Reaction Medium solvent->product Facilitates workup Aqueous Workup (H₃O⁺) Protonation of Alkoxide workup->product Yields

Caption: Logical relationship of reaction components.

Applications in Drug Development

The secondary alcohols synthesized through these protocols are versatile intermediates. The hydroxyl group can be further functionalized, for example, through oxidation to a ketone, esterification, or etherification. The benzyloxy group can be removed by hydrogenolysis to reveal a phenol, which is a common functional group in many bioactive molecules and provides a handle for further derivatization.

These synthetic routes provide access to a wide array of molecular scaffolds that can be screened for various pharmacological activities. The structural diversity achievable through the use of different Grignard reagents makes this a valuable strategy in lead generation and optimization in drug discovery programs.

References

Application Note: Synthesis of Chalcones via Aldol Condensation using 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aldol Condensation, specifically the Claisen-Schmidt variant, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[1][2][3] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, such as 4-Benzyloxy-3-ethoxybenzaldehyde, with an enolizable ketone or aldehyde in the presence of a base or acid catalyst.[4][5] The resulting products are typically α,β-unsaturated ketones, a class of compounds commonly known as chalcones.[6][7][8] Chalcones are valuable precursors in the synthesis of flavonoids and other biologically active heterocyclic compounds, and they exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[7][9] This document provides a detailed protocol for the base-catalyzed synthesis of chalcone derivatives starting from this compound and various ketones.

General Reaction Scheme

The reaction proceeds via a base-catalyzed mechanism where a hydroxide ion deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[10][11] This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, highly conjugated chalcone product.[12][13][14] This dehydration step is often spontaneous and is driven by the stability of the resulting conjugated system.[14]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a general procedure for the reaction of this compound with a representative ketone (e.g., acetophenone) to synthesize the corresponding chalcone.

Materials and Equipment:

  • This compound

  • An appropriate acetophenone or other enolizable ketone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%) or Methanol

  • Glacial Acetic Acid or dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, beaker, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Buchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve this compound (1 equivalent) and the chosen ketone (1 equivalent) in ethanol (95%). Use enough ethanol to fully dissolve the reactants at room temperature.

  • Catalyst Preparation: In a separate beaker, prepare a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Catalyst Addition: While stirring the ethanolic solution of the reactants vigorously at room temperature, add the NaOH solution dropwise. A change in color and the formation of a precipitate are often observed.[10][15]

  • Reaction Monitoring: Continue to stir the mixture at room temperature for a period ranging from 30 minutes to 24 hours.[6][12][15] The reaction's progress should be monitored by TLC, using a suitable eluent system (e.g., hexane:ethyl acetate), to observe the consumption of the starting aldehyde.[15]

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[15] While stirring, neutralize the mixture by slowly adding dilute acetic acid or HCl until it is slightly acidic (pH ~5-6).[14][15]

  • Product Collection: Collect the precipitated crude product by vacuum filtration using a Buchner funnel.[16] Wash the solid thoroughly with cold deionized water to remove any inorganic salts and residual base.[14][15]

  • Purification: Purify the crude solid by recrystallization.[7][12] Ethanol is a commonly used solvent for recrystallizing chalcones.[12][16][17] Dissolve the crude product in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum. Determine the yield and characterize the final product using methods such as melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[9][15]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Claisen-Schmidt condensations based on protocols for structurally similar aromatic aldehydes. Yields are highly dependent on the specific ketone used and optimization of reaction conditions.

AldehydeKetone PartnerCatalyst (equiv.)SolventTemperatureTimeTypical Yield (%)
4-(Benzyloxy)benzaldehydeVarious AcetophenonesNaOH (aq)EthanolRoom Temp< 30 minModerate to Good
4-(Benzyloxy)benzaldehydeHeteroaryl Methyl KetonesPiperidine (cat.)MethanolReflux6 hModerate to Good
3-Benzyloxy-4-methoxybenzaldehydeSubstituted AcetophenonesAlkaliEthanolRoom Temp--
Generic Aromatic AldehydeAcetoneNaOH (2M aq)Ethanol (95%)Room Temp -> Heat15 - 30 min~80-90% (Crude)

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_purification Purification & Analysis Reactants 1. Dissolve Aldehyde & Ketone in EtOH Catalyst 2. Add NaOH (aq) Dropwise Reactants->Catalyst Stir 3. Stir at Room Temp (Monitor by TLC) Catalyst->Stir Workup 4. Quench in Ice Water & Neutralize Stir->Workup Filter 5. Vacuum Filter Crude Product Workup->Filter Recrystallize 6. Recrystallize from Hot EtOH Filter->Recrystallize Characterize 7. Dry & Characterize (NMR, IR, MS) Recrystallize->Characterize

Caption: Workflow for the base-catalyzed synthesis of chalcones.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium hydroxide and potassium hydroxide are caustic and corrosive; handle with care to avoid skin and eye contact.[13]

  • Perform the reaction in a well-ventilated fume hood.

  • Organic solvents like ethanol and methanol are flammable. Keep away from ignition sources.

References

Application Notes and Protocols for 4-Benzyloxy-3-ethoxybenzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-ethoxybenzaldehyde is an aromatic aldehyde with potential for use as a fragrance ingredient. Its molecular structure, characterized by a benzaldehyde core with benzyloxy and ethoxy substitutions, suggests a complex and desirable olfactory profile. Aromatic aldehydes are a cornerstone of the fragrance industry, prized for their capacity to impart a wide range of scents, from sweet and fruity to spicy and floral. This document provides comprehensive application notes and detailed experimental protocols for the evaluation and utilization of this compound in fragrance formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental for its effective application in various formulations. The table below summarizes the key properties of this compound.

PropertyValueSource
IUPAC Name 3-ethoxy-4-(phenylmethoxy)benzaldehyde[1]
CAS Number 60186-33-6[2]
Molecular Formula C₁₆H₁₆O₃[2]
Molecular Weight 256.30 g/mol [2]
Melting Point 64°C[3]
Predicted LogP 3.4768[2]
Topological Polar Surface Area (TPSA) 35.53 Ų[2]

Olfactory Profile

While specific sensory data for this compound is not extensively published, its olfactory characteristics can be predicted based on its structural similarity to well-known fragrance molecules.

  • Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde): This closely related compound is renowned for its intensely sweet, creamy, and rich vanilla aroma with hints of chocolate and caramel.[4][5] The ethoxy group is known to enhance the vanilla character, making it significantly more potent than vanillin.[6]

  • Benzaldehyde: The parent compound, benzaldehyde, possesses a characteristic sweet, almond-like scent with distinct cherry undertones.[7][8][9]

  • Benzyl Ethers and Benzyl Alcohol: The benzyloxy group likely contributes spicy, smoky-phenolic, and additional vanilla-like notes.[10] Benzyl alcohol itself has a mild, sweet, and faintly floral-balsamic aroma.[11]

Based on these analogs, this compound is anticipated to have a complex and appealing fragrance profile, likely exhibiting the following characteristics:

  • Primary Notes: Sweet, creamy vanilla, and rich almond.

  • Secondary Notes: Hints of cherry, caramel, and subtle smokiness.

  • Nuances: A warm, spicy, and slightly floral or balsamic background.

This combination suggests its potential as a versatile ingredient in gourmand, oriental, and floral fragrance compositions, capable of adding warmth, sweetness, and complexity.

Application in Fragrance Formulations

This compound can be incorporated into a variety of fragrance formulations. The following are suggested starting concentrations, which should be optimized based on the specific application and desired olfactory outcome.

ApplicationRecommended Starting Concentration (% in concentrate)
Fine Fragrances (Eau de Parfum, Eau de Toilette)0.1 - 2.0%
Personal Care (Lotions, Creams)0.05 - 0.5%
Home Fragrance (Candles, Diffusers)0.5 - 5.0%
Soaps and Detergents0.1 - 1.0%

Experimental Protocols

To fully characterize and validate the use of this compound in fragrance development, a series of standardized experimental protocols should be followed.

Protocol 1: Sensory Evaluation of Fragrance Intensity and Character

Objective: To determine the olfactory profile and intensity of this compound at different concentrations.

Materials:

  • This compound

  • Perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips

  • Panel of trained sensory evaluators

Methodology:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in perfumer's alcohol at concentrations of 0.1%, 0.5%, 1%, 2%, and 5% (w/w).

  • Sample Presentation: Dip smelling strips into each dilution for 2 seconds, ensuring consistent saturation.

  • Sensory Panel Evaluation: Present the smelling strips to a panel of at least five trained sensory evaluators in a well-ventilated, odor-free environment.

  • Data Collection: Ask panelists to rate the fragrance intensity on a scale of 1 (very weak) to 9 (very strong) at different time intervals (initial, 1 hour, 4 hours, 24 hours). Panelists should also provide descriptive terms for the fragrance character at each interval.

  • Data Analysis: Compile the intensity ratings and descriptive terms to create a comprehensive olfactory profile and assess the longevity of the fragrance.

Protocol 2: Stability Testing of Fragrance Formulations

Objective: To evaluate the stability of this compound in a finished product under various environmental conditions.

Materials:

  • Test fragrance formulation containing this compound

  • Control formulation (without the fragrance ingredient)

  • Climate chambers or ovens

  • UV light cabinet

  • Freezer

  • pH meter

  • Viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Methodology:

  • Accelerated Stability Testing (Heat):

    • Store samples of the test and control formulations at elevated temperatures (e.g., 40°C and 50°C) for a period of 1, 2, and 3 months.

    • At each time point, evaluate the samples for changes in color, odor, pH, and viscosity compared to the control stored at room temperature.

  • Light Exposure Testing:

    • Expose samples to controlled UV light to simulate exposure to sunlight.

    • Evaluate for any changes in color and odor at regular intervals.

  • Freeze-Thaw Cycle Testing:

    • Subject samples to three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature for 24 hours.

    • After the cycles, assess the physical stability of the formulation, checking for any separation, crystallization, or changes in viscosity and odor.

  • Chemical Analysis (Optional):

    • For a more in-depth analysis, use GC-MS to identify any degradation products of this compound in the aged samples.

Visualizations

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors in the nasal epithelium. This triggers a complex signaling cascade that results in the perception of smell.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds Golf G-protein (Gαolf) OR->Golf Activates ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Causes ActionPotential Action Potential to Brain Depolarization->ActionPotential Generates Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep_Dilutions Prepare Dilutions (0.1%, 0.5%, 1%, 2%, 5%) Prep_Strips Dip Smelling Strips Prep_Dilutions->Prep_Strips Present_Samples Present Samples to Panel Prep_Strips->Present_Samples Rate_Intensity Rate Intensity (1-9) Present_Samples->Rate_Intensity Describe_Character Describe Olfactory Character Present_Samples->Describe_Character Compile_Data Compile Ratings and Descriptors Rate_Intensity->Compile_Data Describe_Character->Compile_Data Create_Profile Create Olfactory Profile Compile_Data->Create_Profile Assess_Longevity Assess Fragrance Longevity Compile_Data->Assess_Longevity Stability_Testing_Workflow cluster_setup Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Test Prepare Test Formulation Heat_Test Accelerated Heat Stability (40°C, 50°C) Prep_Test->Heat_Test Light_Test UV Light Exposure Prep_Test->Light_Test Freeze_Thaw Freeze-Thaw Cycles Prep_Test->Freeze_Thaw Prep_Control Prepare Control Formulation Physical_Eval Physical Evaluation (Color, Odor, pH, Viscosity) Heat_Test->Physical_Eval Light_Test->Physical_Eval Freeze_Thaw->Physical_Eval Chemical_Eval Chemical Analysis (GC-MS) Physical_Eval->Chemical_Eval Optional

References

Application Notes and Protocols for the Synthesis of Benzoin Derivatives from 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of a benzoin derivative, specifically 4,4'-Bis(benzyloxy)-3,3'-diethoxybenzoin, via a thiamine-catalyzed benzoin condensation of 4-Benzyloxy-3-ethoxybenzaldehyde. This method represents a greener and safer alternative to the traditional cyanide-catalyzed pathway.

Introduction

The benzoin condensation is a classic carbon-carbon bond-forming reaction that converts two aromatic aldehydes into an α-hydroxy ketone, known as a benzoin or acyloin.[1][2][3] These structures are valuable intermediates in organic synthesis, serving as precursors for various pharmaceuticals and natural products. While historically catalyzed by toxic cyanide ions, modern methods often employ thiamine hydrochloride (Vitamin B1) as a biologically-inspired, non-toxic catalyst.[4][5] In the presence of a base, thiamine forms a thiazolium ylide, which acts as the active catalyst to facilitate the umpolung (polarity reversal) of the aldehyde's carbonyl carbon, enabling it to act as a nucleophile.[1][6]

This protocol details the preparation of 4,4'-Bis(benzyloxy)-3,3'-diethoxybenzoin, a symmetrical benzoin derivative, starting from this compound.

Physicochemical Data

A summary of the key reactant and the expected product is provided below for reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound (Reactant)C₁₆H₁₆O₃256.3064°C[7]Solid[7]
4,4'-Bis(benzyloxy)-3,3'-diethoxybenzoin (Product)C₃₂H₃₂O₆512.60-Expected as a solid

Experimental Protocol: Thiamine-Catalyzed Synthesis

This procedure is adapted from established methods for thiamine-catalyzed benzoin condensation.[8][9]

3.1 Materials and Reagents

  • This compound

  • Thiamine hydrochloride (Vitamin B1)

  • Sodium hydroxide (NaOH), 3M solution

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

  • Standard laboratory glassware

3.2 Step-by-Step Procedure

  • Catalyst Preparation:

    • In a 100 mL round-bottom flask, dissolve 0.70 g of thiamine hydrochloride in 1.5 mL of deionized water with gentle swirling.[9]

    • Add 7.5 mL of 95% ethanol to the solution.[10]

    • Cool the flask in an ice bath until the solution's temperature is below 10°C.

  • Activation of Catalyst:

    • While stirring the cooled thiamine solution, slowly add 1.5 mL of a pre-chilled 3M sodium hydroxide solution dropwise over a period of 5-10 minutes.[9]

    • Ensure the temperature does not rise significantly during the addition. A persistent yellow color indicates the formation of the active thiamine ylide catalyst.

  • Benzoin Condensation Reaction:

    • To the yellow catalyst mixture, add 5.12 g (0.02 mol) of this compound.

    • Remove the flask from the ice bath and equip it with a reflux condenser.

    • Heat the reaction mixture in a water bath set to 60-65°C for 60 to 90 minutes, with continuous magnetic stirring.[8]

  • Product Isolation and Purification:

    • After the heating period, cool the reaction mixture to room temperature.

    • Further cool the flask in an ice bath to induce crystallization of the benzoin product. If crystallization does not occur spontaneously, scratching the inside of the flask with a glass rod may be necessary.[4][11]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with two portions of cold deionized water (10 mL each) to remove any residual base and catalyst.[11]

    • The crude product can be further purified by recrystallization from a minimal amount of hot ethanol or an ethanol-water mixture.[10]

    • Allow the purified crystals to air dry completely before determining the final mass and characterizing the product (e.g., via melting point, NMR, IR spectroscopy).

Visualizations

4.1 Experimental Workflow

The following diagram outlines the major steps in the synthesis protocol.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation prep1 Dissolve Thiamine HCl in Water + Ethanol prep2 Cool in Ice Bath prep1->prep2 prep3 Add Cold 3M NaOH Dropwise prep2->prep3 react1 Add 4-Benzyloxy-3- ethoxybenzaldehyde prep3->react1 Add Aldehyde to Catalyst react2 Heat at 60-65°C for 60-90 min react1->react2 workup1 Cool to Room Temp & then in Ice Bath react2->workup1 End of Reaction workup2 Induce Crystallization workup1->workup2 workup3 Vacuum Filtration workup2->workup3 workup4 Wash with Cold Water workup3->workup4 workup5 Recrystallize & Dry workup4->workup5 end Characterization (MP, NMR, IR) workup5->end Final Product

Caption: Workflow for the synthesis of 4,4'-Bis(benzyloxy)-3,3'-diethoxybenzoin.

4.2 Reaction Mechanism

The diagram below illustrates the catalytic cycle of the thiamine-catalyzed benzoin condensation.

reaction_mechanism Thiamine-Catalyzed Benzoin Condensation Mechanism Thiamine Thiamine Ylide Thiazolium Ylide (Active Catalyst) Thiamine->Ylide + OH⁻ - H₂O Adduct1 Adduct 1 Ylide->Adduct1 + Aldehyde1 Ar-CHO (Molecule 1) Aldehyde1->Adduct1 Carbanion Nucleophilic Carbanion (Umpolung) Adduct1->Carbanion Proton Transfer Adduct2 Adduct 2 Carbanion->Adduct2 + Aldehyde2 Ar-CHO (Molecule 2) Aldehyde2->Adduct2 Adduct2->Ylide Catalyst Regeneration Benzoin Benzoin Product Ar-CH(OH)-CO-Ar Adduct2->Benzoin Proton Transfer

Caption: Catalytic cycle of the thiamine-mediated benzoin condensation.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Sodium hydroxide (NaOH) is corrosive and can cause severe burns. Handle with care in a well-ventilated area or fume hood.

  • Ethanol is flammable; ensure heating is performed using a water bath or heating mantle, avoiding open flames.

  • The starting aldehyde may be an irritant to the skin, eyes, and respiratory tract.[12] Handle in a well-ventilated area.

References

Troubleshooting & Optimization

Technical Support Center: 4-Benzyloxy-3-ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with a benzyl halide (such as benzyl bromide) in the presence of a base. The base deprotonates the hydroxyl group of ethyl vanillin to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic benzyl halide in an SN2 reaction to form the desired ether product.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Deprotonation: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic hydroxyl group.

  • Moisture: Water in the reaction solvent or on the glassware can quench the phenoxide intermediate and hydrolyze the benzyl halide. It is crucial to use anhydrous solvents and properly dried glassware.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be incomplete even after extended periods. Conversely, excessively high temperatures can lead to side product formation.[1]

  • Poor Reagent Quality: The starting materials, particularly the benzyl halide and the base, may have degraded over time.

  • Inefficient Workup: Product may be lost during the extraction and purification steps.

Q3: What side products should I be aware of, and how can I minimize them?

A3: The primary side reaction of concern is the self-condensation of the aldehyde starting material or product, although this is less common under typical Williamson ether conditions. Another possibility is the formation of dibenzyl ether if the benzyl halide reacts with any hydroxide ions present (from moisture or the base). To minimize side products, ensure anhydrous conditions, use a non-nucleophilic base like potassium carbonate, and maintain the optimal reaction temperature.

Q4: Which base and solvent combination is recommended for the highest yield?

A4: A combination of a moderately strong base and a polar aprotic solvent is generally most effective.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a popular choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions.[2][3]

  • Solvent: Dimethylformamide (DMF) or acetonitrile are excellent choices as they are polar enough to dissolve the reagents but do not participate in the reaction.[4] Ethanol can also be used, though it may require longer reaction times.[2]

Q5: How can I effectively purify the final this compound product?

A5: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol or a mixture of ethanol and water is often an effective solvent system for recrystallizing the product to obtain high-purity crystals.[2]

  • Column Chromatography: For removing impurities with similar polarity, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable method.[4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Proceed (No Product Formation) 1. Inactive base (e.g., hydrated K₂CO₃).2. Degraded benzyl halide.3. Insufficient reaction temperature or time.1. Use freshly dried, powdered potassium carbonate. Consider a stronger base like sodium hydride (NaH) if necessary, ensuring proper safety precautions.2. Check the purity of the benzyl halide; purify by distillation if needed.3. Increase the reaction temperature (e.g., to 80°C in DMF) and monitor the reaction by TLC until the starting material is consumed.[4]
Formation of an Oily Product Instead of a Solid 1. Presence of significant impurities.2. The product has a relatively low melting point (approx. 64°C) and may appear oily if impure.[6]1. Attempt to purify the crude oil using column chromatography before recrystallization.2. Ensure the crude material is fully dissolved during recrystallization and allow it to cool slowly to encourage crystal formation.[5]
Product is Difficult to Separate from Starting Material 1. Incomplete reaction.2. Similar polarity between product and starting material on TLC.1. Increase the reaction time, temperature, or use a slight excess (1.1-1.2 equivalents) of the benzyl halide.2. Optimize the eluent system for column chromatography. A less polar system (e.g., higher hexane to ethyl acetate ratio) should better separate the less polar product from the more polar phenolic starting material.
TLC Plate Shows Streaking 1. The compound is acidic (e.g., oxidation to the carboxylic acid).2. The sample is too concentrated on the TLC plate.1. Add a trace amount of acetic acid to the developing solvent to suppress ionization.2. Dilute the sample before spotting it on the TLC plate.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions for Williamson ether syntheses of similar benzaldehyde derivatives, which can be adapted for this compound synthesis.

Starting Material Alkylating Agent Base Solvent Temp. Time (h) Yield (%) Reference
4-HydroxybenzaldehydeBenzyl bromideK₂CO₃EthanolReflux1487.4[2]
2-Hydroxy-4-nitrobenzaldehydeEthyl iodideK₂CO₃DMF80°C12-16High (unspecified)[4]
3-Methoxy-4-hydroxybenzaldehydePhenacyl bromideTriethylamineEthanolRT2046.3[7]
IsovanillinEthyl bromideNaOHWater25°C494.8-96.1[8]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of the starting aldehyde) to the flask.

  • Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of water).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield pure this compound as a white crystalline solid.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product EV 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Product This compound EV->Product BB Benzyl Bromide BB->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Low Reaction Yield Cause_Moisture Moisture Present? Start->Cause_Moisture Cause_Base Base Inactive/Weak? Start->Cause_Base Cause_Temp Temp/Time Incorrect? Start->Cause_Temp Cause_Reagents Reagents Degraded? Start->Cause_Reagents Sol_Moisture Use Anhydrous Solvent & Dry Glassware Cause_Moisture->Sol_Moisture Sol_Base Use Fresh/Dried Base (e.g., K₂CO₃) Cause_Base->Sol_Base Sol_Temp Increase Temp (e.g., 80°C) & Monitor by TLC Cause_Temp->Sol_Temp Sol_Reagents Use Pure/Fresh Starting Materials Cause_Reagents->Sol_Reagents

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 4-Benzyloxy-3-ethoxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 4-Benzyloxy-3-ethoxybenzaldehyde via recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing crude this compound?

A1: The most common laboratory synthesis method is the Williamson ether synthesis. This involves reacting 3-ethoxy-4-hydroxybenzaldehyde with benzyl chloride in the presence of a base, such as potassium carbonate.

Q2: What are the likely impurities in crude this compound synthesized by the Williamson ether synthesis?

A2: Common impurities include unreacted starting materials (3-ethoxy-4-hydroxybenzaldehyde and benzyl chloride) and potential side-products such as benzyl alcohol (from hydrolysis of benzyl chloride) and dibenzyl ether (from self-condensation of benzyl chloride).

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For aromatic aldehydes like this compound, polar protic solvents like ethanol or methanol are often good starting points. A mixed solvent system, such as ethanol-water, can also be effective. It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude product.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp and higher melting point. Further purification steps, such as a second recrystallization or column chromatography, may be necessary.

Q5: Can I use the mother liquor from the first recrystallization to obtain more product?

A5: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This is typically done by concentrating the mother liquor by evaporation and then cooling it again. However, the second crop of crystals may be less pure than the first and may require another recrystallization.

Data Presentation: Solvent Selection for Recrystallization

SolventPolarityBoiling Point (°C)Expected Solubility at 25°CExpected Solubility at Boiling PointSuitability for Recrystallization
EthanolPolar Protic78Sparingly SolubleSolubleGood
MethanolPolar Protic65Sparingly SolubleSolubleGood
Ethyl AcetatePolar Aprotic77SolubleVery SolubleFair (May require a co-solvent)
TolueneNonpolar111Sparingly SolubleSolublePotentially Good (Be cautious of oiling out)
HexaneNonpolar69InsolubleSparingly SolublePoor (Good as an anti-solvent)
WaterPolar Protic100InsolubleInsolubleGood as an anti-solvent with a miscible solvent like ethanol

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material and the chosen solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol 95%)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.

  • Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add the solvent in small portions to the heated mixture until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hotplate. Quickly filter the hot solution into the preheated flask.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Caption: Troubleshooting workflow for the recrystallization of this compound.

ProblemPossible CauseTroubleshooting Steps
No crystals form upon cooling 1. Too much solvent was used: The solution is not supersaturated. 2. Cooling is too rapid: Insufficient time for nucleation and crystal growth.1. Reduce solvent volume: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. Add a small seed crystal of the pure compound if available. 3. Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Product "oils out" instead of crystallizing 1. The solution is cooling too quickly. 2. The chosen solvent is not ideal: The product is too soluble even at low temperatures, or the boiling point of the solvent is higher than the melting point of the product.1. Reheat and dilute: Reheat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent and allow it to cool more slowly. 2. Change the solvent system: Try a different solvent or a mixed-solvent system (e.g., ethanol/water). Add the "anti-solvent" (water) dropwise to the hot ethanolic solution until it becomes slightly cloudy, then add a few drops of the good solvent (ethanol) to redissolve the cloudiness before cooling.
Low yield of purified product 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. 2. Premature crystallization: The product crystallized during hot filtration. 3. Excessive washing: Too much cold solvent was used to wash the crystals, redissolving some of the product.1. Recover a second crop: Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Optimize filtration: Ensure the filtration apparatus is pre-warmed before hot filtration. 3. Minimize washing: Wash the crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still impure 1. The impurity has very similar solubility to the product in the chosen solvent. 2. The crystals formed too quickly, trapping impurities within the crystal lattice. 1. Perform a second recrystallization: Use a different solvent or solvent system for the second recrystallization. 2. Ensure slow cooling: Allow for a very slow cooling rate to promote the formation of pure crystals. 3. Consider alternative purification: If recrystallization is ineffective, consider purification by column chromatography.

Technical Support Center: Synthesis and Purification of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via Williamson ether synthesis?

A1: The most prevalent impurities include:

  • Unreacted starting materials: 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and the benzylating agent (e.g., benzyl bromide).

  • Oxidation product: 4-Benzyloxy-3-ethoxybenzoic acid, formed by the oxidation of the aldehyde group.

  • Side-products from elimination reactions: Alkenes may be formed as byproducts, particularly if the reaction conditions favor E2 elimination over the desired SN2 reaction.[1][2]

  • Products of side reactions with the solvent: If using a reactive solvent like acetone, aldol condensation products can form.[3]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:

  • Incomplete deprotonation of 3-ethoxy-4-hydroxybenzaldehyde: The base used may not be strong enough or used in a sufficient amount to fully form the phenoxide intermediate.

  • Suboptimal reaction temperature: Lower temperatures generally favor the desired SN2 reaction, while higher temperatures can promote the competing E2 elimination side reaction.

  • Steric hindrance: While less of a concern with a primary benzyl halide, significant steric bulk on either the phenoxide or the alkyl halide can impede the reaction.[2]

  • Inappropriate solvent choice: Protic or apolar solvents can slow down the reaction rate by solvating the nucleophile. Polar aprotic solvents like DMF or acetonitrile are generally preferred.[4]

Q3: How can I effectively remove the unreacted 3-ethoxy-4-hydroxybenzaldehyde from my crude product?

A3: Unreacted 3-ethoxy-4-hydroxybenzaldehyde can be removed by performing a basic aqueous wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a 5-10% aqueous solution of sodium hydroxide or potassium carbonate. The acidic phenol of the starting material will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.

Q4: I have a significant amount of 4-Benzyloxy-3-ethoxybenzoic acid in my product. What is the best way to remove it?

A4: Similar to removing the starting material, a basic aqueous wash is effective. The carboxylic acid is more acidic than the phenol and will be readily deprotonated by a mild base like sodium bicarbonate or a stronger base like sodium carbonate or sodium hydroxide. The resulting carboxylate salt is water-soluble and will be extracted into the aqueous phase.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product is an oil and will not crystallize Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography before attempting recrystallization.
The chosen recrystallization solvent is not ideal.Experiment with different solvent systems. A good starting point is ethanol or a mixture of hexane and ethyl acetate.[6][7]
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Multiple spots on TLC after reaction Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature cautiously.
Formation of side products.Optimize reaction conditions to favor SN2 over E2 (e.g., use a primary benzyl halide, control temperature).
Product decomposes on silica gel during column chromatography The aldehyde is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%).
Low yield after purification Co-elution of product and impurities during column chromatography.Optimize the eluent system for better separation. A shallower solvent gradient or isocratic elution may be necessary.
Loss of product during aqueous workup due to emulsion formation.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis.[5][8]

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)

  • Benzyl bromide (or benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • 5% aqueous sodium hydroxide solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with 5% aqueous sodium hydroxide, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.[5]

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Alternative solvent systems for recrystallization include ethanol/water mixtures or hexane/ethyl acetate.[6][7]

Protocol 3: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a suitable non-polar solvent like hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods (Qualitative)

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Recrystallization Good to ExcellentModerate to HighSimple, cost-effective, can yield very pure product.May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography ExcellentGood to HighHighly effective for separating compounds with different polarities.More time-consuming and requires more solvent than recrystallization; potential for product decomposition on silica.

Visualizations

Synthesis_and_Impurities Starting_Materials 3-Ethoxy-4-hydroxybenzaldehyde + Benzyl Bromide Reaction Williamson Ether Synthesis (SN2) Starting_Materials->Reaction Product This compound Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Incomplete Reaction Impurity3 Elimination Side-products (E2) Reaction->Impurity3 High Temp. Impurity2 4-Benzyloxy-3-ethoxybenzoic acid (Oxidation) Product->Impurity2 Air Oxidation

Caption: Synthesis pathway of this compound and common impurity formation.

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Workup (Basic Wash) Crude_Product->Aqueous_Workup Check_Purity1 TLC Analysis Aqueous_Workup->Check_Purity1 Recrystallization Recrystallization Check_Purity1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Check_Purity1->Column_Chromatography Significant Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Impure1 Significant Impurities Impure2 Minor Impurities

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-3-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the O-alkylation of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are ethyl vanillin and a benzyl halide. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl group of ethyl vanillin. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is commonly used as the reaction medium.

Q3: What are the most common byproducts I should be aware of?

A3: Common byproducts in the synthesis of this compound include:

  • Unreacted Ethyl Vanillin: Incomplete reaction can leave residual starting material.

  • Benzyl Alcohol: Formed by the hydrolysis of the benzyl halide.

  • Dibenzyl Ether: Can form from the self-condensation of the benzyl halide under basic conditions.

  • Over-benzylated Products: While less common for the phenolic hydroxyl group, trace amounts of byproducts resulting from reactions at other sites on the molecule are possible under harsh conditions.

  • C-Alkylated Byproducts: Although O-alkylation is favored, small amounts of C-alkylation on the aromatic ring can occur, leading to isomeric impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material, product, and major byproducts. The disappearance of the ethyl vanillin spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Ineffective Deprotonation: The base may be too weak or used in insufficient quantity to fully deprotonate the ethyl vanillin. 2. Inactive Benzyl Halide: The benzyl halide may have degraded due to improper storage. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a stronger base like sodium hydride (NaH) or ensure anhydrous conditions when using bases like potassium carbonate. 2. Use a fresh bottle of benzyl halide or purify the existing stock. 3. Gradually increase the reaction temperature while monitoring for byproduct formation using TLC.
Presence of Significant Unreacted Ethyl Vanillin 1. Insufficient Benzyl Halide: An inadequate amount of the alkylating agent will result in an incomplete reaction. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess (1.1-1.2 equivalents) of the benzyl halide. 2. Continue monitoring the reaction by TLC until the ethyl vanillin spot is no longer visible.
Formation of a White Precipitate (other than salt byproduct) Hydrolysis of Benzyl Halide: Presence of water in the reaction mixture can lead to the formation of benzyl alcohol.Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Product is an Oil or Difficult to Crystallize Presence of Impurities: Oily byproducts or unreacted starting materials can inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Multiple Spots on TLC Close to the Product Spot Isomeric Byproducts: C-alkylation or reaction at other positions can lead to isomers with similar polarities.Optimize the mobile phase for column chromatography to achieve better separation. A shallower solvent gradient may be necessary.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential issues, the following diagrams are provided.

Synthesis_Pathway Ethyl Vanillin Ethyl Vanillin Intermediate Phenoxide Intermediate Phenoxide Ethyl Vanillin->Intermediate Phenoxide + Base Benzyl Bromide Benzyl Bromide This compound This compound Benzyl Bromide->this compound Base (K2CO3) Base (K2CO3) Base (K2CO3)->Intermediate Phenoxide Solvent (DMF) Solvent (DMF) Solvent (DMF)->Intermediate Phenoxide Intermediate Phenoxide->this compound + Benzyl Bromide

Caption: Reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Ethyl Vanillin Ethyl Vanillin Product This compound Ethyl Vanillin->Product O-Alkylation Unreacted_EV Unreacted Ethyl Vanillin Ethyl Vanillin->Unreacted_EV Incomplete Reaction C_Alkylated C-Alkylated Byproduct Ethyl Vanillin->C_Alkylated C-Alkylation Benzyl Bromide Benzyl Bromide Benzyl Bromide->Product Benzyl_Alcohol Benzyl Alcohol Benzyl Bromide->Benzyl_Alcohol Hydrolysis Dibenzyl_Ether Dibenzyl Ether Benzyl Bromide->Dibenzyl_Ether Self-condensation

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield? check_sm Check TLC for Starting Material start->check_sm sm_present Significant Starting Material? check_sm->sm_present increase_reagents Increase Benzyl Halide / Base sm_present->increase_reagents Yes no_sm No Starting Material sm_present->no_sm No increase_time_temp Increase Reaction Time / Temp increase_reagents->increase_time_temp end Purify Product increase_time_temp->end check_byproducts Analyze Byproducts (NMR, MS) no_sm->check_byproducts optimize_conditions Optimize Conditions (Temp, Solvent) check_byproducts->optimize_conditions optimize_conditions->end

Caption: A logical workflow for troubleshooting low product yield.

optimizing reaction conditions for Williamson ether synthesis of benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for the Williamson ether synthesis of hydroxybenzaldehydes?

A typical Williamson ether synthesis for preparing alkoxybenzaldehydes involves the reaction of a hydroxybenzaldehyde with an alkyl halide in the presence of a base. The reaction is generally conducted in a polar aprotic solvent at temperatures ranging from room temperature to 100°C, with reaction times varying from a few hours to overnight.

Q2: Which bases are recommended for the deprotonation of hydroxybenzaldehydes?

For the synthesis of aryl ethers from phenols, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. For more sensitive substrates or when stronger basicity is required, sodium hydride (NaH) can be employed, typically in an anhydrous solvent like THF or DMF.

Q3: What are the most suitable solvents for this reaction?

Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive. Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO). In some cases, alcohols can be used as solvents, particularly when using the corresponding alkoxide as the base.

Q4: How does the choice of alkyl halide affect the reaction?

The Williamson ether synthesis is an S(_N)2 reaction, so primary alkyl halides are the best substrates. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination, which competes with the desired ether synthesis and leads to the formation of alkenes as byproducts. The reactivity of the halide also plays a role, with the general trend being R-I > R-Br > R-Cl.

Q5: Can phase-transfer catalysts be used to improve the reaction?

Yes, phase-transfer catalysts (PTCs) can significantly enhance the rate of the Williamson ether synthesis, especially in biphasic systems. PTCs, such as quaternary ammonium salts, facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is located. This can lead to faster reactions and milder reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Deprotonation Ensure the base is strong enough to deprotonate the phenolic hydroxyl group of the benzaldehyde. For less acidic phenols, a stronger base like NaH may be necessary. Ensure the stoichiometry of the base is appropriate (typically 1.1 to 1.5 equivalents).
Poor Quality of Reagents Use freshly distilled or purified solvents and alkyl halides. Ensure the base has not been deactivated by moisture or improper storage.
Low Reaction Temperature While higher temperatures can promote side reactions, the reaction may be too slow at room temperature. Gradually increase the temperature while monitoring the reaction progress by TLC. A typical range is 50-100 °C.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique like TLC. Some reactions may require extended reaction times to go to completion.
Steric Hindrance If using a sterically hindered alkyl halide or a substituted benzaldehyde, the S(_N)2 reaction may be slow. Consider using a less hindered alkyl halide if possible.
Issue 2: Formation of Side Products (e.g., Alkenes)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Use of Secondary or Tertiary Alkyl Halides The Williamson ether synthesis is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides favor E2 elimination. If possible, redesign the synthesis to use a primary alkyl halide.
High Reaction Temperature High temperatures can favor the competing E2 elimination reaction. Try running the reaction at a lower temperature for a longer period.
Strongly Basic and Sterically Hindered Alkoxide A bulky alkoxide can act as a base rather than a nucleophile, promoting elimination.
Issue 3: C-Alkylation instead of O-Alkylation

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Ambident Nature of the Phenoxide Ion The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring. C-alkylation is a potential side reaction.
Reaction Conditions The solvent and counter-ion can influence the ratio of O- to C-alkylation. Aprotic, non-polar solvents may favor O-alkylation.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4-nitrobenzaldehyde

This protocol describes the synthesis of an ethoxybenzaldehyde derivative via the Williamson ether synthesis.

Materials:

  • 2-hydroxy-4-nitrobenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-nitrobenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous DMF (approximately 10 mL per gram of the starting benzaldehyde).

  • Formation of Phenoxide: Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Phenacetin (an example of Williamson Ether Synthesis)

This protocol details the synthesis of phenacetin from acetaminophen, illustrating a typical Williamson ether synthesis procedure.

Materials:

  • Acetaminophen (from a pulverized Tylenol tablet)

  • Finely pulverized potassium carbonate (K₂CO₃)

  • Butanone (methyl ethyl ketone)

  • Ethyl iodide

  • tert-Butyl methyl ether (TBME)

  • 5% aqueous NaOH solution

  • Saturated sodium chloride solution

Procedure:

  • Reaction Setup: In a dry 15-mL round-bottom flask, combine 0.22 g of pulverized acetaminophen, 0.28 g of finely pulverized K₂CO₃, and 3.0 mL of butanone.

  • Addition of Alkylating Agent: Carefully add 0.28 mL of ethyl iodide using a syringe.

  • Reaction: Add a stir bar and attach a water-cooled condenser. Heat the mixture under reflux for 1 hour.

  • Workup: Cool the mixture and add 4 mL of water. Transfer the contents to a test tube.

  • Extraction: Rinse the flask with TBME (4 x 1 mL) and add the rinsings to the test tube. Shake the layers and separate the aqueous layer.

  • Washing: Wash the organic layer with 2.5 mL of 5% aqueous NaOH, followed by 2.5 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer with a suitable drying agent, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative)

Starting MaterialAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxybenzaldehydeMethyl IodideK₂CO₃DMF8012High
4-HydroxybenzaldehydeEthyl BromideK₂CO₃AcetonitrileReflux8Good
VanillinBenzyl ChlorideNaOHEthanolReflux6Moderate
2,4-DihydroxybenzaldehydePropyl IodideNaHTHF6024Moderate

Note: This table is illustrative and actual yields will vary depending on the specific experimental conditions and the purity of the reagents.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow start Start: Hydroxybenzaldehyde reagents Add Base (e.g., K₂CO₃) & Anhydrous Solvent (e.g., DMF) start->reagents phenoxide Stir to form Phenoxide Intermediate reagents->phenoxide add_alkyl_halide Add Alkyl Halide (e.g., R-X) phenoxide->add_alkyl_halide reaction Heat Reaction Mixture (e.g., 80°C, 12-16h) add_alkyl_halide->reaction workup Workup: Quench with Water reaction->workup extraction Extraction with Organic Solvent workup->extraction washing Wash Organic Layer (e.g., with Brine) extraction->washing drying Dry and Concentrate washing->drying purification Purification (e.g., Column Chromatography) drying->purification product Final Product: Alkoxybenzaldehyde purification->product

Caption: Experimental workflow for the Williamson ether synthesis of benzaldehydes.

Troubleshooting_Low_Yield start Low or No Yield check_base Is the base strong enough and used in sufficient quantity? start->check_base check_reagents Are reagents and solvents pure and anhydrous? check_base->check_reagents Yes increase_base Use stronger base (e.g., NaH) or increase equivalents check_base->increase_base No check_conditions Are reaction temperature and time optimized? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_substrate Is the alkyl halide primary and unhindered? check_conditions->check_substrate Yes optimize_conditions Increase temperature or prolong reaction time check_conditions->optimize_conditions No change_substrate Use a primary alkyl halide check_substrate->change_substrate No

Technical Support Center: Scaling Up 4-Benzyloxy-3-ethoxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaled-up production of 4-Benzyloxy-3-ethoxybenzaldehyde.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound at a larger scale, providing targeted solutions and detailed protocols.

Frequently Asked Questions (FAQs):

Q1: My reaction yield is significantly lower upon scaling up from the lab to a pilot plant. What are the potential causes?

A1: Several factors can contribute to a drop in yield during scale-up. These often relate to mass and heat transfer limitations that are less pronounced at the laboratory scale. Key areas to investigate include:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor mixing of the reactants, especially in heterogeneous mixtures involving a solid base like potassium carbonate. This results in localized "hot spots" or areas of low reactant concentration, hindering the reaction.

  • Poor Temperature Control: The Williamson ether synthesis is often exothermic. What might be easily managed in a small flask can lead to significant temperature gradients in a large reactor. Runaway temperatures can increase the rate of side reactions, such as E2 elimination.[1][2]

  • Inefficient Deprotonation: The starting phenol (3-ethoxy-4-hydroxybenzaldehyde) must be fully deprotonated to form the reactive phenoxide. On a larger scale, inefficient mixing can lead to incomplete deprotonation.

  • Side Reactions: The increased reaction time or localized high temperatures can favor side reactions like E2 elimination of the benzyl halide or C-alkylation of the phenoxide.[1]

Q2: I am observing a significant amount of byproduct, which I suspect is the result of C-alkylation. How can I minimize this?

A2: C-alkylation is a known side reaction in Williamson ether synthesis when using phenoxides, which are ambident nucleophiles. To favor the desired O-alkylation, consider the following:

  • Solvent Choice: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are known to favor O-alkylation.[3] Protic solvents can solvate the oxygen of the phenoxide, making it less available for nucleophilic attack and thus increasing the likelihood of C-alkylation.

  • Temperature Control: Lower reaction temperatures generally favor O-alkylation.

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst can enhance the nucleophilicity of the phenoxide in the organic phase, promoting O-alkylation.

Q3: What are the best practices for purifying this compound on an industrial scale?

A3: Large-scale purification requires methods that are efficient, scalable, and cost-effective. For this compound, a multi-step approach is often necessary:

  • Extraction: A series of aqueous washes can be used to remove the inorganic salts and any unreacted phenoxide.

  • Distillation: While challenging due to the relatively high boiling point of the product, vacuum distillation can be effective in removing lower-boiling impurities.

  • Crystallization: This is often the most effective method for achieving high purity on a large scale. A suitable solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at lower temperatures is required.

Q4: Are there any safety concerns I should be aware of when scaling up this synthesis?

A4: Yes, scaling up any chemical process introduces new safety considerations. For the Williamson ether synthesis of this compound, pay close attention to:

  • Exothermic Reaction: The reaction can be exothermic. Ensure the reactor's cooling system is adequate to handle the heat generated to prevent a runaway reaction. Thermal hazard studies are recommended before scaling up.

  • Flammable Solvents: Many of the solvents used (e.g., acetonitrile, DMF, toluene) are flammable. Ensure proper grounding and inert atmosphere to prevent ignition sources.

  • Handling of Bases: Strong bases like sodium hydride (if used) are highly reactive and require careful handling under an inert atmosphere. While potassium carbonate is safer, large quantities of dust can be a respiratory hazard.

  • Alkylating Agents: Benzyl halides are lachrymators and potential carcinogens. Use appropriate personal protective equipment (PPE) and ensure adequate ventilation.

Data Presentation

The following tables summarize the impact of various reaction parameters on the synthesis of substituted benzaldehyde ethers, providing a basis for optimization.

Table 1: Effect of Phase Transfer Catalyst (PTC) on Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
NoneDMF8087592
TBAB (5)Toluene8068895
TBAB (5)Acetonitrile8059297
Aliquat 336 (5)Toluene8069096

Note: Data is generalized from typical Williamson ether synthesis and may vary for the specific synthesis of this compound.

Table 2: Influence of Solvent on O- vs. C-Alkylation

SolventDielectric ConstantO-Alkylation Product (%)C-Alkylation Product (%)
Methanol32.77228
Acetonitrile37.5973
DMF36.7High (Qualitative)Low (Qualitative)
Toluene2.4Moderate (Qualitative)Moderate (Qualitative)

Data adapted from a study on a similar Williamson ether synthesis.[3]

Experimental Protocols

Pilot-Scale Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound on a pilot scale, incorporating best practices for scale-up.

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde

  • Benzyl chloride

  • Potassium carbonate (anhydrous, powder)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Toluene

  • Deionized water

  • Brine solution

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Filter reactor or centrifuge

  • Vacuum distillation apparatus

  • Crystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 3-ethoxy-4-hydroxybenzaldehyde, potassium carbonate (1.5 equivalents), and tetrabutylammonium bromide (0.05 equivalents).

  • Solvent Addition: Add acetonitrile to the reactor. The volume should be sufficient to create a stirrable slurry.

  • Heating: Begin agitation and heat the mixture to 70-80°C.

  • Benzyl Chloride Addition: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture via an addition funnel over 1-2 hours. Monitor the internal temperature closely to control any exotherm.

  • Reaction Monitoring: Maintain the reaction temperature at 70-80°C and monitor the progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed (typically 4-6 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Swap: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Add toluene to the residue.

  • Aqueous Work-up: Wash the toluene solution with deionized water to remove any remaining salts and TBAB. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or by azeotropic distillation. Concentrate the toluene solution under reduced pressure to obtain the crude product.

  • Purification:

    • Vacuum Distillation (Optional): If significant low-boiling impurities are present, perform a vacuum distillation.

    • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol/water mixture). Cool the solution slowly to induce crystallization.

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshoot_low_yield Troubleshooting Low Yield in Scale-Up cluster_mixing Mixing Issues cluster_temp Temperature Issues cluster_reagents Reagent Issues start Low Yield Observed check_mixing Investigate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents mixing_issue Poor Mixing Confirmed check_mixing->mixing_issue temp_issue Hot Spots or Poor Control check_temp->temp_issue reagent_issue Incomplete Reaction or Side Products check_reagents->reagent_issue improve_agitation Increase Agitation Speed / Use Baffles mixing_issue->improve_agitation ptc Consider Phase Transfer Catalyst mixing_issue->ptc end_node Yield Improved improve_agitation->end_node ptc->end_node slow_addition Slow Reagent Addition Rate temp_issue->slow_addition improve_cooling Enhance Reactor Cooling temp_issue->improve_cooling slow_addition->end_node improve_cooling->end_node base_check Ensure Anhydrous Base & Sufficient Equivalents reagent_issue->base_check halide_check Check Purity of Benzyl Halide reagent_issue->halide_check base_check->end_node halide_check->end_node

Caption: A logical workflow for diagnosing and addressing low yields during the scale-up of this compound production.

Williamson Ether Synthesis Pathway and Potential Side Reactions

williamson_synthesis cluster_reactants Reactants phenol 3-ethoxy-4-hydroxybenzaldehyde phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., K2CO3) elimination Elimination Byproduct (e.g., Stilbene) base->elimination E2 Elimination benzyl_halide Benzyl Halide product This compound (Desired O-Alkylation Product) benzyl_halide->product c_alkylation C-Alkylation Byproduct benzyl_halide->c_alkylation benzyl_halide->elimination phenoxide->product SN2 Attack (O-alkylation) phenoxide->c_alkylation SN2 Attack (C-alkylation)

Caption: Reaction pathway for the Williamson ether synthesis of this compound and its major potential side reactions.

References

preventing decomposition of 4-Benzyloxy-3-ethoxybenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 4-Benzyloxy-3-ethoxybenzaldehyde. The primary focus is on preventing its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways for this compound are:

  • Debenzylation: Cleavage of the benzyl ether bond to yield 4-hydroxy-3-ethoxybenzaldehyde. This is often promoted by acidic conditions or catalytic hydrogenation.

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 4-benzyloxy-3-ethoxybenzoic acid. This can be initiated by exposure to air (autoxidation) or oxidizing agents.

Q2: How stable is this compound to different pH conditions?

A2: this compound is most stable under neutral to slightly acidic conditions. Strong acidic conditions can catalyze the hydrolysis of the benzyl ether, while strong basic conditions can promote side reactions of the aldehyde group, such as Cannizzaro-type reactions or aldol condensations if other enolizable carbonyls are present. For instance, stability studies on similar phenolic compounds show significant degradation at extreme pH levels.[1]

Q3: Can I use standard catalytic hydrogenation for reactions involving this compound?

A3: Standard catalytic hydrogenation (e.g., H₂, Pd/C) should be used with caution as it can lead to the cleavage of the benzyl ether (debenzylation).[2] Milder, more selective methods are recommended if the benzyloxy group needs to be retained.

Troubleshooting Guides

Issue 1: Unexpected formation of 4-hydroxy-3-ethoxybenzaldehyde (Debenzylation)

Symptoms:

  • Appearance of a more polar spot on TLC analysis.

  • ¹H NMR signals corresponding to the benzyl group disappear, and a new phenolic -OH peak appears.

  • Mass spectrometry data shows a peak corresponding to the debenzylated product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acidic Reaction Conditions Maintain a neutral or slightly basic pH. If an acid catalyst is necessary, use a milder Lewis acid or a weaker Brønsted acid and monitor the reaction closely at low temperatures.
Prolonged Reaction Times at Elevated Temperatures Optimize the reaction time and temperature. Run small-scale trials to determine the minimum time and temperature required for the desired transformation.
Use of Strong Reducing Agents For reductions elsewhere in the molecule, avoid catalytic hydrogenation with Pd/C. Consider using alternative, milder reducing agents that are less likely to cleave the benzyl ether, such as sodium borohydride for carbonyl reductions. For selective debenzylation, catalytic transfer hydrogenation can sometimes offer better control.[2]
Issue 2: Formation of 4-benzyloxy-3-ethoxybenzoic acid (Oxidation)

Symptoms:

  • A new, more polar spot appears on TLC, which may streak.

  • The aldehyde proton signal in the ¹H NMR spectrum disappears, and a broad carboxylic acid proton signal may appear.

  • Mass spectrometry indicates the presence of the oxidized product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Exposure to Air (Autoxidation) Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use.
Presence of Oxidizing Impurities in Reagents or Solvents Use freshly distilled or high-purity solvents and reagents.
Use of Non-selective Oxidizing Agents If an oxidation is required elsewhere in the molecule, choose a mild and selective oxidant that will not affect the aldehyde. For the selective oxidation of an aldehyde to a carboxylic acid in the presence of other sensitive groups, the Pinnick oxidation (NaClO₂ with a scavenger) is a reliable method.
Elevated Temperatures Minimize reaction temperature, as higher temperatures can accelerate autoxidation.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Decomposition

This protocol describes a general approach for a reaction using this compound where its stability is a concern.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., THF, DCM)

  • Reaction-specific reagents

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Add this compound and any solid reagents to the reaction flask.

  • Purge the flask with inert gas for 5-10 minutes.

  • Add the anhydrous, degassed solvent via a syringe or cannula.

  • If a reagent is to be added, do so at a controlled temperature (e.g., 0 °C or lower) to minimize exothermic reactions and side products.

  • Monitor the reaction progress closely using TLC or LC-MS.

  • Upon completion, perform the work-up under conditions that avoid strong acids or bases. A neutral or mildly acidic quench (e.g., saturated ammonium chloride solution) is often suitable.

  • Purify the product promptly using column chromatography or recrystallization to avoid prolonged exposure to air.

Protocol 2: Selective Protection of 3,4-Dihydroxybenzaldehyde (A Related Precursor)

This protocol, adapted from a study on the regioselective protection of 3,4-dihydroxybenzaldehyde, can be informative for understanding the stability of the benzyl ether linkage.[3][4]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add sodium bicarbonate (1.5 eq) and sodium iodide (0.3 eq).

  • Add benzyl chloride (1.1 eq) to the mixture.

  • Stir the reaction mixture at 40 °C for 20-24 hours.

  • Monitor the reaction for the formation of the 4-benzyloxy-3-hydroxybenzaldehyde.

  • Upon completion, add 10% aqueous HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography. This method has been shown to provide good yields (67-75%) of the 4-O-benzylated product.[3]

Visual Guides

DecompositionPathways main This compound debenzylated 4-Hydroxy-3-ethoxybenzaldehyde main->debenzylated Debenzylation (Acidic conditions / H₂) oxidized 4-Benzyloxy-3-ethoxybenzoic Acid main->oxidized Oxidation (Air / Oxidizing agents)

Caption: Primary decomposition pathways of this compound.

TroubleshootingWorkflow start Reaction with This compound check_tlc Analyze reaction mixture (TLC, LC-MS) start->check_tlc expected_product Expected Product Formed check_tlc->expected_product Clean Reaction unexpected_spot Unexpected Spot(s) Observed check_tlc->unexpected_spot Decomposition Suspected identify_spot Identify Unexpected Spot(s) (NMR, MS) unexpected_spot->identify_spot debenzylation Debenzylation Product identify_spot->debenzylation Matches Debenzylated Standard oxidation Oxidation Product identify_spot->oxidation Matches Oxidized Standard other Other Side Product identify_spot->other Unknown optimize_debenz Troubleshoot Debenzylation: - Check pH - Lower Temperature - Change Reagents debenzylation->optimize_debenz optimize_oxid Troubleshoot Oxidation: - Use Inert Atmosphere - Purify Reagents - Lower Temperature oxidation->optimize_oxid

Caption: A logical workflow for troubleshooting reactions involving this compound.

References

Technical Support Center: Column Chromatography Purification of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzaldehyde derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My benzaldehyde derivative appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: Benzaldehyde derivatives can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition, oxidation, or other side reactions.[1][2] To prevent this, you can:

  • Neutralize the silica gel: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent.[2][3] This will neutralize the acidic sites on the silica.

  • Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[2]

  • Perform a 2D TLC test: To confirm if your compound is unstable on silica, you can run a 2D TLC. Spot your compound on one corner of a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot does not remain on the diagonal, it indicates decomposition.[4][5]

Q2: My primary impurity is benzoic acid. What is the best way to remove it?

A2: Benzaldehyde and its derivatives are prone to oxidation, forming the corresponding benzoic acid.[1][6] This is a common impurity. The most effective way to remove it is through a basic aqueous wash before performing column chromatography. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The benzoic acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous layer.

Q3: I'm observing streaking on my TLC plate. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Compound Overload: You may have spotted too much of your sample on the TLC plate. Try spotting a more dilute solution.[7]

  • Highly Polar Compound: Very polar compounds, especially those with acidic or basic functional groups, can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your TLC developing solvent can help produce more defined spots.[5]

  • Inappropriate Solvent System: The solvent system may not be optimal for your compound, leading to poor solubility and streaking. Experiment with different solvent systems to find one that gives a clear spot with an Rf value between 0.2 and 0.4.

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system is typically determined by running several TLCs with different solvent mixtures.[2][8] The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.4, and there is good separation between it and any impurities.[2]

  • Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or diethyl ether.[9][10]

  • For benzaldehyde derivatives, common solvent systems include mixtures of hexane and ethyl acetate.[2]

  • Avoid using alcohol-based solvents (like methanol) if your compound is sensitive, as the acidic silica can catalyze the formation of acetals or hemiacetals.[2]

Q5: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A5: If your compound is not eluting, it is likely interacting very strongly with the stationary phase.

  • Check Polarity: Your compound may be more polar than you anticipated. You may need to switch to a more polar eluent system, such as dichloromethane/methanol.[10]

  • Acid/Base Interactions: If your compound is acidic (like a carboxylic acid) or basic, it may be irreversibly binding to the silica. As mentioned before, adding a modifier to the eluent (acetic acid for acids, triethylamine for bases) can help with elution.[5]

  • Methanol Purge: After running your column, you can perform a "methanol purge" by flushing the column with 100% methanol. This is a very polar solvent that will elute almost all remaining compounds. This can help you determine if your compound was retained on the column.[5]

Data Presentation: Solvent Systems for Benzaldehyde Derivatives

The following table provides a starting point for selecting a solvent system for thin-layer chromatography (TLC) analysis of benzaldehyde and related compounds. The optimal ratio will depend on the specific substituents on the benzaldehyde derivative.

CompoundStationary PhaseSolvent System (v/v)Approximate Rf Value
BenzaldehydeSilica Gel7:3 Pentane/Diethyl Ether0.64[7]
Benzyl AlcoholSilica Gel7:3 Pentane/Diethyl EtherLower than Benzaldehyde[7]
Aliphatic AldehydesSilica Gel97:3 Hexane/Diethyl EtherAldehyde elutes, alcohols and acids retained[6]
Benzaldehyde-DNPHSilica GelEthyl Acetate/Hexane (1:8 to 1:12)Varies[11]

Experimental Protocol: Column Chromatography of a Benzaldehyde Derivative

This protocol outlines a general procedure for the purification of a benzaldehyde derivative using flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of sample to be purified.
  • Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform to avoid air bubbles and channels.[12]
  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.[4]

2. Sample Preparation and Loading:

  • Dissolve the crude benzaldehyde derivative in a minimal amount of a suitable solvent (ideally the column eluent).
  • Alternatively, for less soluble compounds, create a dry slurry by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

3. Elution and Fraction Collection:

  • Carefully add the chosen eluent (e.g., a hexane/ethyl acetate mixture) to the top of the column.
  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.[13]
  • Begin collecting the eluting solvent in fractions (e.g., in test tubes).[13]
  • The elution can be isocratic (using a single solvent mixture) or a gradient (gradually increasing the eluent polarity).[3]

4. Monitoring the Separation:

  • Monitor the progress of the separation by spotting small aliquots from the collected fractions onto a TLC plate.[8]
  • Visualize the spots on the TLC plate using a UV lamp or an appropriate chemical stain.

5. Product Isolation:

  • Combine the fractions that contain the pure desired product, as identified by TLC analysis.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified benzaldehyde derivative.[3]
  • Assess the purity of the final product using analytical techniques such as NMR or LC-MS.

Visualizations

TroubleshootingWorkflow Start Problem Identified (e.g., Poor Separation, Low Yield) TLC_Analysis Analyze TLC Results Start->TLC_Analysis Streaking Streaking on TLC? TLC_Analysis->Streaking Poor_Separation Poor Spot Separation? Streaking->Poor_Separation No Dilute_Sample Dilute Sample for TLC Streaking->Dilute_Sample Yes No_Elution Product Not Eluting? Poor_Separation->No_Elution No Optimize_Solvent Optimize Solvent System (Adjust Polarity) Poor_Separation->Optimize_Solvent Yes Decomposition Product Decomposition? No_Elution->Decomposition No Check_Polarity Increase Eluent Polarity Drastically No_Elution->Check_Polarity Yes Add_Modifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) Decomposition->Add_Modifier Yes Pre_Purify Pre-Purification Wash (e.g., NaHCO3 for acid) Decomposition->Pre_Purify Check for Impurities Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Add_Modifier->Change_Stationary_Phase Check_Polarity->Add_Modifier ExperimentalWorkflow TLC 1. Develop TLC Method Column_Prep 2. Prepare and Pack Column TLC->Column_Prep Sample_Prep 3. Prepare and Load Sample Column_Prep->Sample_Prep Elution 4. Elute and Collect Fractions Sample_Prep->Elution Monitoring 5. Monitor Fractions by TLC Elution->Monitoring Isolation 6. Combine Pure Fractions & Isolate Product Monitoring->Isolation Analysis 7. Purity Analysis (NMR, LC-MS) Isolation->Analysis

References

managing air sensitivity of 4-Benzyloxy-3-ethoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the air sensitivity of 4-Benzyloxy-3-ethoxybenzaldehyde during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it air-sensitive?

A1: this compound is an aromatic aldehyde. Like many aldehydes, it is susceptible to oxidation when exposed to air. The aldehyde functional group (-CHO) can be readily oxidized to a carboxylic acid functional group (-COOH), leading to the formation of 4-benzyloxy-3-ethoxybenzoic acid as an impurity. This degradation can impact the purity of the compound and the outcome of subsequent reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to displace any oxygen.[1] It is also recommended to store the compound at refrigerated temperatures (2-8 °C) to slow down the rate of any potential degradation reactions. The container should be tightly sealed to prevent the ingress of air and moisture.

Q3: How can I tell if my this compound has degraded?

A3: Degradation of this compound to its corresponding carboxylic acid can alter its physical and chemical properties. You might observe a change in the physical appearance of the material, such as discoloration or a change in consistency. The most reliable way to assess degradation is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where you would see the appearance of a new peak corresponding to the carboxylic acid proton, or by chromatography (TLC, HPLC, or GC), which would show the presence of impurities.

Q4: Can I use this compound that has been briefly exposed to air?

A4: The extent of degradation depends on the duration and conditions of air exposure. For applications that are highly sensitive to impurities, it is best to use a fresh sample or a sample that has been properly stored under an inert atmosphere. If brief exposure has occurred, it is advisable to re-analyze the material for purity before use. For less sensitive applications, the material might still be usable, but the potential impact of the carboxylic acid impurity should be considered.

Q5: Are there any chemical stabilizers I can add to prevent the degradation of this compound?

A5: While the primary method of preventing degradation is proper storage under an inert atmosphere, certain stabilizers can be used for aldehydes. For example, low concentrations (in the ppm range) of compounds like triethanolamine or dimethylethanolamine have been shown to stabilize some aldehydes against polymerization and autocondensation. However, the compatibility and potential interference of such additives with your specific experimental setup should be carefully evaluated.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Change in color or appearance of the solid. Oxidation due to improper storage (exposure to air).Discard the reagent if significant discoloration is observed. For future storage, ensure the container is properly sealed and blanketed with an inert gas like nitrogen or argon before refrigeration.
Presence of an additional spot on a Thin Layer Chromatography (TLC) plate. Formation of the corresponding carboxylic acid (4-benzyloxy-3-ethoxybenzoic acid) due to oxidation.Confirm the identity of the impurity by co-spotting with a standard of the suspected carboxylic acid, if available. If the impurity level is low, you may be able to purify the aldehyde by recrystallization or column chromatography. To prevent this in the future, adhere strictly to air-sensitive handling techniques.
Inconsistent or poor yields in reactions using the aldehyde. Degradation of the starting material, leading to a lower effective concentration of the aldehyde.Re-evaluate the purity of the this compound using an appropriate analytical method (e.g., qNMR or HPLC with a standard). Use a fresh, properly stored batch of the reagent for subsequent experiments.
Difficulty in dissolving the compound completely in a non-polar solvent. The carboxylic acid impurity is generally more polar than the aldehyde, which might affect solubility.If you suspect the presence of the carboxylic acid, you can attempt to remove it by washing a solution of the compound in a non-polar organic solvent with a mild aqueous base (e.g., a dilute sodium bicarbonate solution). However, this should be done cautiously as the aldehyde itself might be sensitive to basic conditions. It is generally better to use pure material.

Experimental Protocols

Protocol for Handling and Dispensing this compound

This protocol outlines the steps for safely handling and dispensing the air-sensitive solid.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Spatula

  • Source of inert gas (Nitrogen or Argon) with a manifold or balloon

  • Dry glassware

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inerting the Flask: Place the receiving flask or vial on the inert gas line and purge it by evacuating and backfilling with the inert gas three times.

  • Transfer: While maintaining a positive pressure of inert gas in the receiving flask, quickly open the container of this compound, transfer the desired amount using a clean, dry spatula, and immediately reseal both containers.

  • Final Purge: Briefly purge the headspace of the receiving flask with the inert gas before sealing it.

  • Storage of Aliquot: If not for immediate use, store the aliquoted amount under inert gas in a tightly sealed container in the refrigerator.

Visualizations

Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow start Start: Observe Issue with Aldehyde issue Potential Degradation of This compound start->issue check_appearance Visual Inspection: Color Change or Clumping? issue->check_appearance perform_tlc Analytical Check: Run TLC/HPLC issue->perform_tlc No visual change check_appearance->perform_tlc Yes no_issue No Visual Change impurity_present Impurity Detected? perform_tlc->impurity_present degraded Conclusion: Aldehyde is Degraded impurity_present->degraded Yes end End: Use Pure Aldehyde impurity_present->end No no_impurity Single Spot/Peak remediate Action: Purify or Discard degraded->remediate review_storage Review Storage & Handling Procedures remediate->review_storage review_storage->end

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

References

Technical Support Center: Bayesian Reaction Optimization for Substituted Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Bayesian reaction optimization in the synthesis of substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian reaction optimization and why is it useful for synthesizing substituted benzaldehydes?

A1: Bayesian optimization is a powerful machine learning technique that intelligently guides experimental design to find optimal reaction conditions with significantly fewer experiments than traditional methods.[1][2][3] For the synthesis of substituted benzaldehydes, which can involve a complex interplay of catalysts, ligands, bases, solvents, and temperatures, Bayesian optimization can efficiently navigate this high-dimensional parameter space to maximize yield and selectivity.[4][5] It achieves this by building a probabilistic model of the reaction landscape and using an "acquisition function" to propose the next most informative experiment, balancing exploration of new conditions with exploitation of known high-performing ones.[1]

Q2: What are the key components of a Bayesian optimization workflow in a chemistry lab?

A2: A typical workflow involves defining the reaction parameters and their ranges, performing an initial set of experiments to seed the model, and then entering an iterative loop.[6] In each iteration, the Bayesian optimization algorithm suggests a new set of conditions, the experiment is performed (often using automated platforms), the outcome (e.g., yield) is measured, and this new data point is used to update the model.[6] This cycle continues until an optimal result is achieved or the experimental budget is exhausted.

Q3: What types of variables can Bayesian optimization handle in chemical reactions?

A3: Bayesian optimization is versatile and can handle a mix of variable types. This includes continuous variables like temperature, concentration, and reaction time, as well as categorical variables such as the choice of solvent, catalyst, or ligand.[7] This flexibility is a significant advantage over traditional optimization methods that may struggle with non-continuous parameters.

Q4: How does the choice of molecular representation affect the optimization process?

A4: The way chemical structures are represented digitally (featurization) can impact the performance of the Bayesian optimization model.[8] Common methods include one-hot encoding for categorical variables and more sophisticated molecular descriptors derived from computational chemistry (like DFT) or graph-based representations of molecules.[7][8] While simpler representations can be effective, more informative descriptors can sometimes lead to faster convergence on the optimal conditions, though they may be more computationally expensive to generate.[7]

Troubleshooting Guides

Q1: The optimization algorithm seems to be stuck and repeatedly suggests similar, suboptimal conditions. What should I do?

A1: This issue, known as premature convergence or stagnation, can occur when the algorithm focuses too much on exploiting a local optimum. To address this, you can:

  • Adjust the acquisition function: Increase the exploration parameter in your acquisition function (e.g., the ξ parameter in Expected Improvement). This encourages the algorithm to explore more uncertain regions of the parameter space.

  • Introduce diversity: If your optimization software allows, you can manually add a few diverse experimental points to the dataset to "re-educate" the model about other regions of the reaction space.

  • Restart with a different initial design: The initial set of experiments can significantly influence the optimization trajectory. Consider restarting with a new, more diverse set of initial data points.

Q2: My experimental results are very noisy. How can I ensure the Bayesian optimization model is learning effectively?

A2: Noisy data is a common challenge in experimental chemistry.[9] Bayesian optimization is inherently well-suited to handle noise because its probabilistic nature accounts for uncertainty in the data.[9] However, to improve performance with noisy results:

  • Increase the number of initial experiments: A larger initial dataset can help the model better distinguish the underlying trend from the noise.

  • Replicate experiments: If feasible, running replicates of the suggested experiments and using the average result can provide a more stable input for the model.

  • Utilize a noise-aware model: Some Bayesian optimization frameworks allow you to specify the expected noise level or use models that can learn the noise from the data. Specialized workflows can even co-optimize for the target property and measurement noise.[10]

Q3: The algorithm is suggesting experimentally unfeasible or unsafe conditions. How can I prevent this?

A3: It is crucial to define the search space with realistic and safe boundaries. Many Bayesian optimization software packages allow for the implementation of constraints.[11] These can be simple bounds on continuous variables (e.g., temperature not exceeding the solvent's boiling point) or more complex constraints that define incompatible combinations of reagents.[11] Properly defining these constraints before starting the optimization is essential for safe and practical experimentation.

Q4: The optimization is running very slowly, and each iteration takes a long time. How can I speed up the process?

A4: The speed of Bayesian optimization is often limited by the time it takes to run the physical experiments. To accelerate the overall process:

  • Use parallel experimentation: If you have the laboratory hardware, many Bayesian optimization algorithms can suggest a "batch" of experiments to be run in parallel in each iteration.[5]

  • Leverage prior knowledge: If you have data from similar reactions, multi-task Bayesian optimization can use this information to speed up the optimization of a new reaction, reducing the number of required experiments.[12]

  • Optimize the analytical method: Ensure that the method for determining the reaction outcome (e.g., chromatography) is as fast and efficient as possible to reduce the time between experiments.

Experimental Protocols

Protocol: Automated Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Methoxy-3'-methylbiphenyl

This protocol is designed for an automated flow chemistry platform coupled with a Bayesian optimization algorithm.

1. Reagent and Stock Solution Preparation:

  • Aryl Halide Stock: Prepare a 0.2 M solution of 4-bromoanisole in THF.

  • Boronic Acid Stock: Prepare a 0.3 M solution of m-tolylboronic acid in THF.

  • Base Stock: Prepare a 1.0 M aqueous solution of potassium carbonate (K₂CO₃).

  • Catalyst/Ligand Stock: Prepare a 0.01 M solution of a palladium catalyst (e.g., Pd(PPh₃)₄) and a corresponding ligand in THF. The choice of catalyst and ligand can be a categorical variable in the optimization.

2. Automated Flow Reactor Setup:

  • The system should consist of multiple syringe pumps for delivering the stock solutions.

  • The reagent streams are combined in a T-mixer before entering a heated coil reactor. The residence time and temperature of the reactor are continuous variables for optimization.

  • The output from the reactor is directed to an in-line analytical instrument (e.g., HPLC-UV) for automated reaction analysis.

3. Bayesian Optimization Parameters:

  • Variables:

    • Temperature (Continuous, e.g., 50-120 °C)

    • Residence Time (Continuous, e.g., 2-20 minutes)

    • Catalyst Loading (Continuous, e.g., 0.5-5 mol%)

    • Ligand (Categorical, e.g., SPhos, XPhos, P(tBu)₃)

  • Objective: Maximize the yield of 4-methoxy-3'-methylbiphenyl as determined by HPLC.

4. Initial Experimentation and Optimization Loop:

  • Define the search space and constraints in the Bayesian optimization software.

  • The software will suggest an initial set of experiments (e.g., 5-10) based on a design of experiments methodology (e.g., Latin Hypercube sampling).

  • The automated platform will execute these experiments sequentially.

  • The yield from each experiment is fed back to the optimization algorithm.

  • The algorithm then enters the iterative loop, suggesting one experiment at a time (or in batches) to be performed. This continues until the desired yield is achieved or the experimental budget is met.

Data Presentation

The following tables summarize quantitative data from representative cross-coupling reactions relevant to substituted benzaldehyde synthesis, which could be used as starting points or benchmarks for a Bayesian optimization campaign.

Table 1: Suzuki-Miyaura Cross-Coupling Optimization Data

This table presents data for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid, showcasing the effect of different ligands and conditions on reaction yield.

ExperimentAryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100292
24-BromobenzaldehydePhenylboronic acidPd(OAc)₂XPhosK₃PO₄Toluene/H₂O100285
34-BromobenzaldehydePhenylboronic acidPd(OAc)₂P(tBu)₃K₂CO₃Dioxane/H₂O80478
43-Bromobenzaldehyde(4-methoxyphenyl)boronic acidPd₂(dba)₃RuPhosCsFTHF65695
53-Bromobenzaldehyde(4-methoxyphenyl)boronic acidPd₂(dba)₃BrettPhosCsFTHF65688

Table 2: Buchwald-Hartwig Amination Optimization Data

This table shows results for the Buchwald-Hartwig amination of an aryl halide, a key reaction for synthesizing substituted aminobenzaldehydes.

ExperimentAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydeMorpholinePd₂(dba)₃XantphosNaOtBuToluene110394
24-BromobenzaldehydeMorpholinePd(OAc)₂BINAPNaOtBuToluene110381
32-ChlorobenzaldehydeAnilinePd₂(dba)₃RuPhosLHMDSDioxane100589
42-ChlorobenzaldehydeAnilinePd-G3-Xantphos-K₂CO₃t-AmylOH100591
54-IodobenzaldehydePiperidinePd(OAc)₂DavePhosCs₂CO₃THF70896

Visualizations

Bayesian_Optimization_Workflow cluster_setup 1. Define Search Space cluster_initialization 2. Initialization cluster_loop 3. Optimization Loop cluster_evaluation 4. Evaluation Define_Parameters Define Reaction Parameters (e.g., Temp, Conc, Catalyst) Set_Constraints Set Experimental Constraints (e.g., Safety, Solubility) Define_Parameters->Set_Constraints Initial_DoE Generate Initial Design of Experiments (DoE) Set_Constraints->Initial_DoE Run_Initial_Expts Perform Initial Experiments Initial_DoE->Run_Initial_Expts Initial_Data Initial Dataset (Conditions & Yields) Run_Initial_Expts->Initial_Data Train_Model Train Surrogate Model (e.g., Gaussian Process) Initial_Data->Train_Model Acquisition_Function Maximize Acquisition Function (Balance Exploration/Exploitation) Train_Model->Acquisition_Function Suggest_Next Suggest Next Experiment Acquisition_Function->Suggest_Next Perform_Expt Perform Suggested Experiment Suggest_Next->Perform_Expt Check_Convergence Convergence Criteria Met? Suggest_Next->Check_Convergence Update_Data Update Dataset Perform_Expt->Update_Data Update_Data->Train_Model Iterate Check_Convergence->Suggest_Next No Optimal_Conditions Optimal Conditions Found Check_Convergence->Optimal_Conditions Yes

Caption: A workflow diagram illustrating the iterative process of Bayesian reaction optimization.

Logical_Relationship cluster_inputs Experimental Inputs cluster_model Bayesian Optimization Core cluster_outputs Experimental Outputs Continuous_Vars Continuous Variables (Temp, Time, Conc.) Surrogate_Model Surrogate Model (Gaussian Process) Continuous_Vars->Surrogate_Model Categorical_Vars Categorical Variables (Solvent, Ligand, Base) Categorical_Vars->Surrogate_Model Acquisition_Function Acquisition Function (Expected Improvement) Surrogate_Model->Acquisition_Function Provides Predictions & Uncertainty Next_Experiment Next Suggested Experiment Acquisition_Function->Next_Experiment Suggests Reaction_Outcome Reaction Outcome (Yield, Selectivity) Next_Experiment->Reaction_Outcome Leads to Reaction_Outcome->Surrogate_Model Updates Model

Caption: Logical relationships between inputs, the core model, and outputs in Bayesian optimization.

References

Validation & Comparative

Comparative 1H NMR Spectrum Analysis of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-benzyloxy-3-ethoxybenzaldehyde against structurally similar aromatic aldehydes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of spectral data and the methodologies for its acquisition.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and its analogues. The data for this compound is predicted based on the analysis of its structural components and comparison with the provided experimental data of similar compounds.

CompoundAldehyde (-CHO)Aromatic ProtonsBenzylic (-OCH2Ph)Ethoxy (-OCH2CH3)Methoxy (-OCH3)Hydroxyl (-OH)SolventFrequency (MHz)
This compound (Predicted) ~9.8 (s, 1H)~7.45 (d, 1H), ~7.40 (s, 1H), ~7.3-7.5 (m, 5H, Ph), ~7.0 (d, 1H)~5.2 (s, 2H)~4.2 (q, 2H), ~1.5 (t, 3H)--CDCl3400
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) [1][2]9.81 (s, 1H)7.42 (d, J=8.0 Hz, 1H), 7.40 (s, 1H), 7.05 (d, J=8.0 Hz, 1H)-4.21 (q, J=7.0 Hz, 2H), 1.48 (t, J=7.0 Hz, 3H)-6.29 (s, 1H)CDCl3-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) [3][4]9.83 (s, 1H)7.41-7.44 (m, 2H), 7.04 (d, J=8.5 Hz, 1H)--3.97 (s, 3H)6.21 (s, 1H)CDCl3500[3]
3,4-Dimethoxybenzaldehyde (Veratraldehyde) [5][6][7][8][9]9.84 (s, 1H)7.43 (dd, J=8.2, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H)--3.95 (s, 3H), 3.94 (s, 3H)-CDCl3-
4-Benzyloxybenzaldehyde [10][11]9.88 (s, 1H)7.83 (d, 2H), 7.3-7.5 (m, 5H, Ph), 7.07 (d, 2H)5.14 (s, 2H)---CDCl3400
3-Benzyloxy-4-methoxybenzaldehyde [12]9.85 (s, 1H)7.4-7.5 (m, 2H), 7.3-7.4 (m, 5H, Ph), 7.0 (d, 1H)5.2 (s, 2H)-3.95 (s, 3H)-CDCl3-
4-(3-chlorobenzyloxy)-3-ethoxybenzaldehyde [13]------DMSO-d6300.135

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, Ph = phenyl.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a standard procedure for acquiring the 1H NMR spectrum of benzaldehyde derivatives.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. The use of a solvent containing a known reference standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift calibration (0 ppm).[3]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

2.2. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.[13]

  • Tuning and Shimming: Tune the probe to the 1H frequency and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals, generally from 0 to 12 ppm for this class of compounds.[3]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.

2.3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to the signal.

  • Peak Picking and Multiplicity Analysis: Identify the chemical shift (δ) of each signal and analyze its splitting pattern (multiplicity) to deduce the number of neighboring protons and calculate coupling constants (J).

Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of a 1H NMR spectrum.

Caption: Workflow of 1H NMR spectrum analysis.

References

Comparative Analysis of 13C NMR Chemical Shifts for 4-Benzyloxy-3-ethoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the 13C NMR Spectral Data of 4-Benzyloxy-3-ethoxybenzaldehyde and Structurally Related Compounds.

This guide provides a detailed comparison of the 13C NMR chemical shifts for this compound, a key aromatic aldehyde, with its structurally similar alternatives. Understanding the subtle variations in chemical shifts resulting from different substitution patterns on the benzaldehyde core is crucial for the unambiguous identification and characterization of these compounds in complex research and development settings. This document presents a thorough analysis of experimental data for key analogs and provides predicted values for the target compound, supported by established principles of NMR spectroscopy.

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for this compound and its selected analogs. The data for the target compound are predicted based on the observed shifts in the related structures, providing a reliable reference for spectral interpretation.

Carbon AtomThis compound (Predicted)Vanillin (Experimental)Ethyl Vanillin (Experimental)4-Benzyloxybenzaldehyde (Experimental)
C=O ~191.5191.1191.1190.8
C-4 ~155.0151.9152.4163.5
C-3 ~149.5147.3148.2115.2 (C-3/C-5)
C-1 ~130.5129.9130.6130.2
C-6 ~126.5127.5126.0132.0 (C-2/C-6)
C-5 ~114.0114.8113.8115.2 (C-3/C-5)
C-2 ~112.0108.7110.1132.0 (C-2/C-6)
O-CH2-Ph ~71.0--70.4
O-CH2-CH3 ~64.5-64.6-
O-CH2- CH3~14.8-14.7-
Ph-C1' ~136.5--136.1
Ph-C2'/C6' ~128.8--128.7
Ph-C3'/C5' ~128.3--128.3
Ph-C4' ~127.8--127.8
-OCH3 -56.0--

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra for aromatic aldehydes is outlined below. This protocol serves as a general guideline and may be adapted based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Dissolve approximately 20-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to ensure good sample solubility and to avoid overlapping solvent signals with analyte resonances.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of 0-220 ppm is generally sufficient for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for obtaining quantitative data, allowing for the full relaxation of all carbon nuclei.

    • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a sufficient number of scans (typically ranging from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline across the spectrum.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all observed peaks. While integration of 13C NMR spectra is not always straightforward due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information about the number of carbons in a given environment.

Mandatory Visualization

The following diagrams illustrate the structural relationships between this compound and its analogs, providing a visual representation of the chemical modifications that influence their respective 13C NMR spectra.

Structural Relationships of Benzaldehyde Derivatives A Benzaldehyde Core B This compound (Target Compound) A->B Add 4-Benzyloxy & 3-Ethoxy C Vanillin (4-Hydroxy-3-methoxybenzaldehyde) A->C Add 4-Hydroxy & 3-Methoxy D Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) A->D Add 4-Hydroxy & 3-Ethoxy E 4-Benzyloxybenzaldehyde A->E Add 4-Benzyloxy B->E Remove 3-Ethoxy C->D Replace -OCH3 with -OCH2CH3 G cluster_workflow 13C NMR Experimental Workflow start Sample Preparation (Dissolution in Deuterated Solvent with TMS) acq Data Acquisition (High-Field NMR Spectrometer) start->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift Assignment) proc->analysis

A Comparative FT-IR Analysis of 4-Benzyloxy-3-ethoxybenzaldehyde and Its Analogs for Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Benzyloxy-3-ethoxybenzaldehyde. This document provides a comparative analysis with structurally similar benzaldehyde derivatives, a detailed experimental protocol for solid sample analysis, and a logical workflow for spectral interpretation.

This guide offers an in-depth look at the characteristic infrared absorption bands of this compound, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research fields. By comparing its expected spectral features with those of 4-ethoxy-3-methoxybenzaldehyde and 4-(benzyloxy)benzaldehyde, this document aims to facilitate the identification and characterization of its key functional groups.

Comparative FT-IR Data of Benzaldehyde Derivatives

The following table summarizes the key FT-IR absorption bands for this compound and two of its structural analogs. The data for the target compound is based on predictive analysis from characteristic group frequencies, while the data for the analogs is based on available experimental spectra. This comparative approach allows for a more confident assignment of vibrational modes.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)4-ethoxy-3-methoxybenzaldehyde (Experimental, cm⁻¹)4-(benzyloxy)benzaldehyde (Experimental, cm⁻¹)
AldehydeC-H Stretch2850 - 2890 (weak), 2750 - 2790 (weak)Not explicitly reported, but expected in this regionNot explicitly reported, but expected in this region
AromaticC-H Stretch3000 - 3100~3070~3030
Aliphatic (CH₂, CH₃)C-H Stretch2900 - 3000~2980, ~2930, ~2840~2920, ~2860
Carbonyl (Aldehyde)C=O Stretch~1685~1680~1685
AromaticC=C Stretch1580 - 1600, 1450 - 1520~1580, ~1510~1580, ~1510
Ether (Ar-O-CH₂)C-O Stretch1200 - 1300 (asymmetric), 1000 - 1100 (symmetric)~1260, ~1030~1250, ~1020
Ether (Alk-O-Ar)C-O Stretch1200 - 1300 (asymmetric), 1000 - 1100 (symmetric)~1260, ~1140N/A
Benzene RingC-H Out-of-plane Bend800 - 900~810, ~860~840

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials:

  • This compound (or analog)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Mortar and pestle (agate or mullite)

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the mortar to a fine powder.

    • Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the finely ground mixture into the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the positions (in cm⁻¹) and relative intensities of the absorption bands in the spectrum.

    • Assign the observed bands to specific functional group vibrations using correlation charts and by comparison with the reference data provided in this guide.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to the final interpretation of the spectral data.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation & Comparison Sample Obtain Solid Sample Grind_KBr Grind KBr Mix Mix Sample and KBr Grind_KBr->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum Press->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Process Process Spectrum (Baseline Correction, etc.) Sample_Spectrum->Process Identify_Peaks Identify Peak Positions (cm⁻¹) Process->Identify_Peaks Assign_Peaks Assign Peaks to Functional Groups Identify_Peaks->Assign_Peaks Compare Compare with Reference Spectra Assign_Peaks->Compare Conclusion Draw Structural Conclusions Compare->Conclusion

FT-IR Analysis Workflow

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands that confirm the presence of its key functional groups: an aldehyde, two ether linkages (one benzylic and one ethoxy), and a substituted benzene ring.

  • Aldehyde Group: The most prominent features will be the strong C=O stretching vibration around 1685 cm⁻¹, with its frequency lowered due to conjugation with the aromatic ring.[1][2] The presence of weak C-H stretching bands of the aldehyde group between 2750 cm⁻¹ and 2890 cm⁻¹ is also a key diagnostic feature.[2]

  • Ether Groups: The spectrum will show strong C-O stretching bands. The asymmetric stretching of the aryl-alkyl ethers will appear in the 1200-1300 cm⁻¹ region, while the symmetric stretching will be observed between 1000 cm⁻¹ and 1100 cm⁻¹.

  • Aromatic and Aliphatic C-H Bonds: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹.[3] The C-H stretching vibrations of the ethoxy and benzyloxy methylene and methyl groups will be observed in the 2900-3000 cm⁻¹ region.

  • Benzene Ring: The presence of the aromatic ring will be further confirmed by C=C stretching vibrations within the ring, which typically appear as a series of bands in the 1450-1600 cm⁻¹ region.[3] Out-of-plane C-H bending vibrations will give rise to bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the benzene ring.

By comparing the experimental spectrum of a sample with the provided data for related compounds and the expected vibrational frequencies, researchers can confidently identify this compound and characterize its functional groups.

References

A Comparative Guide to Melting Point Determination of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods for determining the melting point of 4-Benzyloxy-3-ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. While a single melting point value is reported in commercial listings, this document details multiple established techniques for its verification and comparison, which is crucial for quality control and characterization in research and development settings.

Introduction to this compound

This compound is a substituted benzaldehyde derivative. Its purity is paramount for the successful synthesis of downstream products. The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The reported melting point for this compound is 64°C[1]. This guide outlines the experimental protocols for three common methods to verify this value and provides a framework for a comparative analysis.

Comparative Data on Melting Point Determination

Currently, there is a lack of publicly available studies that directly compare the melting point of this compound using different analytical techniques. The data presented below is based on the value provided by a commercial supplier and serves as a benchmark for experimental verification.

Determination MethodReported Melting Point (°C)Expected Observations for a Pure Sample
Capillary Melting Point Apparatus64[1]Sharp melting range (e.g., 63.5 - 64.5°C)
Thiele Tube Method64Sharp melting range (e.g., 63 - 65°C)
Differential Scanning Calorimetry (DSC)64A sharp endothermic peak with an onset around 64°C

Experimental Protocols

Sample Preparation: Synthesis and Purification

Accurate melting point determination requires a pure, crystalline sample. This compound can be synthesized via the Williamson ether synthesis, reacting 3-ethoxy-4-hydroxybenzaldehyde with benzyl chloride in the presence of a base.

Synthesis Protocol:

  • Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a slight molar excess of a base, such as anhydrous potassium carbonate, to the solution.

  • Add a stoichiometric amount of benzyl chloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Purification Protocol:

Recrystallization is a standard method for purifying the crude product.

  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Method 1: Capillary Melting Point Apparatus

This is the most common and straightforward method for determining the melting point of a solid.

Protocol:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15°C per minute for a rapid preliminary determination.

  • Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This provides an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

  • Record the temperatures for the onset and completion of melting to define the melting range.

Method 2: Thiele Tube Method

The Thiele tube method is a classic and effective technique that utilizes a heated oil bath to ensure uniform temperature distribution.

Protocol:

  • Prepare a packed capillary tube with the this compound sample as described for the capillary melting point apparatus.

  • Attach the capillary tube to a thermometer using a small rubber band or a piece of wire, ensuring the sample is level with the thermometer's bulb.

  • Fill the Thiele tube with a high-boiling mineral or silicone oil to a level just above the side arm.

  • Insert the thermometer and attached capillary tube into the Thiele tube, immersing the sample and the thermometer bulb in the oil.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The design of the tube will create convection currents that circulate the oil, providing even heating.

  • Observe the sample closely as the temperature rises.

  • Record the temperature at which the first signs of melting are observed and the temperature at which the solid has completely liquefied.

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more detailed and quantitative analysis of the melting process.

Protocol:

  • Accurately weigh 2-5 mg of the purified this compound into a clean DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Set the DSC program to heat the sample at a constant rate, typically 5-10°C per minute, under an inert nitrogen atmosphere.

  • The instrument will record the heat flow as a function of temperature.

  • The melting of the sample will be observed as an endothermic peak on the DSC thermogram.

  • Determine the onset temperature of the peak, which corresponds to the beginning of melting, and the peak temperature, which represents the temperature of maximum heat absorption during melting. The onset temperature is typically reported as the melting point.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_methods Melting Point Determination cluster_analysis Data Analysis synthesis Synthesis of 4-Benzyloxy- 3-ethoxybenzaldehyde purification Purification by Recrystallization synthesis->purification capillary Capillary Apparatus purification->capillary thiele Thiele Tube purification->thiele dsc Differential Scanning Calorimetry (DSC) purification->dsc comparison Comparison of Melting Ranges capillary->comparison thiele->comparison dsc->comparison

Caption: Experimental workflow for the synthesis, purification, and comparative melting point determination of this compound.

Conclusion

The determination of an accurate melting point is a critical step in the characterization and quality control of this compound. While a value of 64°C is reported, it is best practice for researchers to verify this using one or more of the reliable methods outlined in this guide. A comparative study employing the capillary apparatus, Thiele tube, and DSC would provide a comprehensive thermal profile of the compound, ensuring the high purity required for subsequent applications in drug development and scientific research. The absence of comparative data in the literature presents an opportunity for further investigation in this area.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-Benzyloxy-3-ethoxybenzaldehyde, a substituted aromatic aldehyde, benchmarked against related compounds. Due to the limited availability of direct experimental mass spectra for this compound, this guide presents a predictive analysis based on the known fragmentation patterns of structurally similar molecules. This approach offers valuable insights for researchers working on the identification and characterization of this and related compounds in complex matrices.

Predicted Mass Spectrometry Data Comparison

The following table summarizes the predicted key mass-to-charge ratio (m/z) fragments for this compound and compares them with the known major fragments of structurally related benzaldehyde derivatives. This comparison is crucial for distinguishing these compounds in a mixture and for confirming the identity of this compound.

Compound NameMolecular Weight ( g/mol )Parent Ion [M]+ (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound 256.30[1][2]256Predicted: 227 ([M-CHO]+), 165 ([M-C7H7O]+), 137 ([M-C8H9O2]+), 91 ([C7H7]+, tropylium ion)
4-Benzyloxy-3-methoxybenzaldehyde 242.27[3]242213 ([M-CHO]+), 151 ([M-C7H7O]+), 123 ([M-C8H7O2]+), 91 ([C7H7]+, tropylium ion)
Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) 166.17[4]166137 ([M-CHO]+), 123 ([M-C2H5]+), 109 ([M-C2H5O]+)
Benzaldehyde 106.12[5]106105 ([M-H]+), 77 ([C6H5]+), 51 ([C4H3]+)[6]

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of substituted benzaldehydes, including this compound, using Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the solid standard of this compound in a volatile organic solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

This standard protocol ensures efficient ionization and fragmentation, allowing for the reproducible analysis of the compound and its comparison with library spectra of related molecules.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under EI-MS conditions is predicted to proceed through several key pathways, initiated by the loss of an electron to form the molecular ion [M]+• at m/z 256. The major fragmentation routes are expected to involve cleavages at the benzylic ether linkage and loss of the aldehyde group.

A significant fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion ([C7H7]+) at m/z 91. This is a very common and characteristic fragment for compounds containing a benzyl group. Another primary fragmentation is the loss of the formyl radical (•CHO) from the molecular ion, resulting in an ion at m/z 227. Subsequent fragmentations can involve the loss of the ethyl group and further rearrangements.

G M This compound [M]+• m/z = 256 F1 [M-CHO]+ m/z = 227 M->F1 - CHO F2 [M-C7H7]+ m/z = 165 M->F2 - C7H7 F3 Tropylium ion [C7H7]+ m/z = 91 M->F3 - C9H9O3 F4 [M-C2H5]+ m/z = 227 M->F4 - C2H5 F5 [M-OC2H5]+ m/z = 211 M->F5 - OC2H5 F2->F3 Rearrangement

Caption: Predicted EI-MS fragmentation of this compound.

This comparative guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predictive data and fragmentation pathways outlined herein serve as a valuable resource for the identification and structural elucidation of this compound in various research and development settings. Experimental verification of these predictions is recommended for definitive characterization.

References

A Comparative Guide to 4-Benzyloxy-3-ethoxybenzaldehyde and 4-Benzyloxy-3-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and organic synthesis, the subtle modification of functional groups can profoundly impact a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparison of two closely related benzaldehyde derivatives: 4-Benzyloxy-3-ethoxybenzaldehyde and 4-Benzyloxy-3-methoxybenzaldehyde. Both compounds serve as valuable intermediates in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document outlines their synthesis, compares their properties based on available experimental data and established chemical principles, and explores their potential differential effects in a biological context.

Physicochemical Properties

The primary structural difference between the two molecules lies in the alkoxy group at the C3 position of the benzaldehyde ring—an ethoxy (-OCH₂CH₃) group versus a methoxy (-OCH₃) group. This seemingly minor variation influences several key physical and chemical parameters, as summarized in the table below.

PropertyThis compound4-Benzyloxy-3-methoxybenzaldehydeReference(s)
Molecular Formula C₁₆H₁₆O₃C₁₅H₁₄O₃[1]
Molecular Weight 256.30 g/mol 242.27 g/mol [1]
Melting Point 64 °C62-64 °C[1]
Appearance White to pale yellow solidWhite to pale yellow solid
Predicted logP 3.482.8
Topological Polar Surface Area (TPSA) 35.53 Ų35.5 Ų[2]

Synthesis and Experimental Protocols

Both compounds are readily synthesized via a Williamson ether synthesis, a robust and widely employed method for forming ethers. The synthesis involves the O-benzylation of the corresponding 4-hydroxybenzaldehyde derivative (ethyl vanillin or vanillin) in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 4-benzyloxy-3-alkoxybenzaldehydes starting from the corresponding 4-hydroxy-3-alkoxybenzaldehyde.

Materials:

  • 4-Hydroxy-3-ethoxybenzaldehyde (Ethyl vanillin) or 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-alkoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF (approximately 10 mL per gram of the starting aldehyde).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-benzyloxy-3-alkoxybenzaldehyde.

G Synthetic Workflow for 4-Benzyloxy-3-alkoxybenzaldehydes start1 Ethyl Vanillin (R = -CH₂CH₃) reagents Benzyl Chloride K₂CO₃, DMF start2 Vanillin (R = -CH₃) reaction Williamson Ether Synthesis (80°C, 12-16h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification prod1 This compound prod2 4-Benzyloxy-3-methoxybenzaldehyde

A generalized synthetic scheme for the preparation of the target compounds.

Comparative Reactivity

The reactivity of the aldehyde functional group in these molecules is primarily governed by the electrophilicity of the carbonyl carbon. The alkoxy groups (-OCH₃ and -OC₂H₅) at the C3 position and the benzyloxy group at the C4 position are electron-donating groups (EDGs) through resonance. These groups increase the electron density on the aromatic ring and, subsequently, on the carbonyl carbon, which generally reduces its electrophilicity and slows down the rate of nucleophilic attack compared to unsubstituted benzaldehyde.[3]

FeatureMethoxy (-OCH₃) GroupEthoxy (-OC₂H₅) Group
Inductive Effect Weakly electron-withdrawing.Weakly electron-withdrawing.
Resonance Effect Strongly electron-donating.Slightly stronger electron-donating than methoxy.
Steric Hindrance Less sterically hindered.More sterically hindered.
Overall Electronic Effect Net electron-donating.Net electron-donating (slightly stronger than methoxy).
Predicted Reactivity towards Nucleophiles Slightly more reactive than the ethoxy analogue.Slightly less reactive than the methoxy analogue.

The slightly greater electron-donating nature of the ethoxy group compared to the methoxy group is expected to render the carbonyl carbon of this compound marginally less electrophilic than that of its methoxy counterpart. Consequently, the ethoxy derivative may exhibit slightly slower reaction rates in nucleophilic addition reactions. However, the difference in reactivity is likely to be subtle and may be influenced by steric factors in certain reactions.

Potential Biological Activity: An Inferred Comparison

While no direct comparative studies on the biological activities of this compound and 4-benzyloxy-3-methoxybenzaldehyde are readily available, insights can be drawn from the well-documented differences between their precursors, ethyl vanillin and vanillin.

Several studies have indicated that ethyl vanillin possesses enhanced biological activities compared to vanillin. For instance, some reports suggest that ethyl vanillin exhibits stronger antioxidant and antibacterial properties.[4][5] This enhancement is often attributed to the increased lipophilicity conferred by the ethyl group, which may facilitate better membrane permeability and interaction with biological targets.

Given these precedents, it is plausible that this compound may exhibit moderately enhanced biological efficacy in certain assays compared to 4-benzyloxy-3-methoxybenzaldehyde. For instance, if these molecules were to act as inhibitors of a specific enzyme, the ethoxy derivative might display a lower IC₅₀ value due to more favorable interactions within the enzyme's binding pocket.

G Hypothetical Enzyme Inhibition Pathway cluster_inhibitors Inhibitors inhibitor1 This compound enzyme Target Enzyme (e.g., Kinase, Oxidase) inhibitor1->enzyme Inhibition inhibitor2 4-Benzyloxy-3-methoxybenzaldehyde inhibitor2->enzyme Inhibition product Product enzyme->product Catalysis substrate Substrate substrate->enzyme pathway Downstream Signaling & Cellular Response product->pathway

A potential mechanism of action for the compared benzaldehyde derivatives.

Conclusion

This compound and 4-benzyloxy-3-methoxybenzaldehyde are structurally similar compounds with subtle but potentially significant differences. The substitution of a methoxy group with an ethoxy group results in a slight increase in molecular weight and lipophilicity, which may translate to modest enhancements in certain biological activities, as suggested by studies on their precursors. The electronic profiles of the two molecules are very similar, with the ethoxy group being a slightly stronger electron-donating group, which might marginally decrease the reactivity of the aldehyde towards nucleophiles.

For researchers in drug development, the choice between these two intermediates may depend on the specific therapeutic target and the desired pharmacokinetic profile. The ethoxy derivative could be a valuable candidate for optimization studies where increased lipophilicity is sought to improve cell permeability or target engagement. Further direct comparative studies are warranted to fully elucidate the impact of this alkoxy group modification on their chemical and biological properties.

References

biological activity of 4-Benzyloxy-3-ethoxybenzaldehyde vs other benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activity

Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Variations in the substitution pattern on the benzene ring can lead to a wide range of pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory actions.

Antioxidant Activity

The antioxidant potential of benzaldehyde derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The presence of hydroxyl and methoxy groups on the aromatic ring is known to enhance this activity.

Table 1: Antioxidant Activity of Benzaldehyde Derivatives (DPPH Radical Scavenging Assay)

CompoundStructureIC50 ValueReference
4-Benzyloxy-3-ethoxybenzaldehyde Chemical structure of this compoundData not available
VanillinChemical structure of Vanillin0.81 µg/mL[1]
4-HydroxybenzaldehydeChemical structure of 4-Hydroxybenzaldehyde3.60 mg/mL[1]
2-Hydroxy-4-methoxybenzaldehydeChemical structure of 2-Hydroxy-4-methoxybenzaldehydeModerate activity[2]
p-Dimethylamino Benzaldehyde Derivative (Compound 1)Chemical structure of p-Dimethylamino Benzaldehyde Derivative0.84 mg/mL

Note: A lower IC50 value indicates greater antioxidant activity. The significant difference in reported IC50 values for Vanillin and 4-Hydroxybenzaldehyde may be attributable to variations in experimental conditions and reporting units (µg/mL vs. mg/mL). Direct comparison should be made with caution.

Antimicrobial Activity

Benzaldehyde derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with microbial signaling pathways.

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC Value (µg/mL)Reference
This compound Data not availableData not available
BenzaldehydeStaphylococcus aureus1024[3]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus125[2]
2-Hydroxy-4-methoxybenzaldehydeCandida albicans125[2]
SalicylaldehydeCandida albicans12.5-25[4]
Halogenated SalicylaldehydesCandida albicansPotent activity[4]

Note: A lower MIC value indicates greater antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory effects of benzaldehyde derivatives are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

Table 3: Anti-inflammatory Activity of Benzaldehyde Derivatives

CompoundAssayEffectReference
This compound Data not availableData not available
4-HydroxybenzaldehydeInhibition of NO production in LPS-stimulated RAW264.7 macrophagesSuppression of iNOS and COX-2 expression[5][6]
4-EthoxybenzaldehydeInhibition of PGE2, IL-6, and IL-8 production induced by UV radiationSignificant inhibition[7]
Flavoglaucin (a benzaldehyde derivative)Inhibition of NO and PGE2 production in LPS-stimulated RAW264.7 macrophagesSuppression of iNOS and COX-2 protein expression
Isotetrahydro-auroglaucin (a benzaldehyde derivative)Inhibition of NO and PGE2 production in LPS-stimulated RAW264.7 macrophagesSuppression of iNOS and COX-2 protein expression

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound or standard. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound in which no visible growth is observed.

Griess Assay for Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is used to quantify the production of nitric oxide, a key pro-inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Procedure:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for a specified time (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected from each well.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation period at room temperature, the absorbance is measured at a wavelength of around 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of benzaldehyde derivatives.

Experimental_Workflow_for_Bioactivity_Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Synthesis/Isolation Compound Synthesis/Isolation Characterization (NMR, MS) Characterization (NMR, MS) Compound Synthesis/Isolation->Characterization (NMR, MS) Stock Solution Preparation Stock Solution Preparation Characterization (NMR, MS)->Stock Solution Preparation Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Stock Solution Preparation->Antioxidant Assay (DPPH) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Stock Solution Preparation->Antimicrobial Assay (MIC) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Stock Solution Preparation->Anti-inflammatory Assay (NO) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Stock Solution Preparation->Cytotoxicity Assay (MTT) IC50/MIC Calculation IC50/MIC Calculation Antioxidant Assay (DPPH)->IC50/MIC Calculation Antimicrobial Assay (MIC)->IC50/MIC Calculation Anti-inflammatory Assay (NO)->IC50/MIC Calculation Cytotoxicity Assay (MTT)->IC50/MIC Calculation Statistical Analysis Statistical Analysis IC50/MIC Calculation->Statistical Analysis Structure-Activity Relationship Structure-Activity Relationship Statistical Analysis->Structure-Activity Relationship

Experimental workflow for bioactivity screening.

MAPK_Signaling_Pathway cluster_LPS Inflammatory Stimulus cluster_MAPK MAPK Cascade cluster_Transcription Transcription Factors cluster_Inflammation Inflammatory Response LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines Pro-inflammatory Cytokines AP1->Cytokines Benzaldehyde_Derivatives Benzaldehyde Derivatives Benzaldehyde_Derivatives->p38 Inhibition Benzaldehyde_Derivatives->ERK Inhibition Benzaldehyde_Derivatives->JNK Inhibition

MAPK signaling pathway in inflammation.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of its structural analogs provides a strong rationale for its potential as a bioactive compound. The presence of the benzyloxy and ethoxy groups suggests that it may possess antioxidant, antimicrobial, and anti-inflammatory properties. Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of this compound and to determine its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundation for future research in this area.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Benzyloxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 4-Benzyloxy-3-ethoxybenzaldehyde is of paramount importance. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

Introduction to Purity Assessment

The synthesis of this compound, typically involving the benzylation of ethyl vanillin, can introduce several potential impurities. These may include unreacted starting materials (e.g., ethyl vanillin, benzyl halide), by-products from side reactions (e.g., over-alkylation, hydrolysis), and residual solvents. A thorough purity assessment, therefore, requires analytical techniques that can separate, identify, and quantify the main component and its potential contaminants. The most commonly employed and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Key Analytical Methods

The choice of the most suitable analytical method depends on various factors, including the physicochemical properties of this compound, the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability to Analyte Ideal for non-volatile and thermally labile compounds like this compound.May require derivatization to increase the volatility of the analyte and impurities.Provides absolute or relative quantification without the need for identical reference standards for each impurity.
Selectivity High selectivity achievable through optimization of column, mobile phase, and detector.Excellent separation efficiency for volatile impurities.High structural resolution, allowing for the identification and quantification of structurally similar impurities.
Sensitivity (Typical) High (ng to pg level).Very high (pg to fg level), especially with mass spectrometry (MS) detection.Moderate to low, generally requiring higher sample concentrations (µg to mg level).
Quantitative Accuracy High, with appropriate calibration standards.High, with appropriate calibration standards.Very high, as it is a primary ratio method.
Sample Throughput Moderate to high.High.Low to moderate.
Impurity Identification Possible with detectors like MS or Diode Array (DAD).Excellent when coupled with MS.Excellent for structural elucidation of unknown impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic aldehydes and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and versatile technique for the purity assessment of this compound. A reversed-phase method is generally suitable for this compound.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile and Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For accurate quantification, a calibration curve should be prepared using the reference standard.

Gas Chromatography (GC) Method

Due to the relatively low volatility of this compound, a GC method may require high temperatures, which could potentially lead to on-column degradation. Therefore, careful method development and validation are crucial.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or a suitable organic solvent (GC grade)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 50:1)
Injector Temperature 280 °C
Oven Program Initial temp: 150 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 10 min)

| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |

Sample Preparation:

  • Accurately weigh about 20 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

  • Inject 1 µL of the prepared sample.

Data Analysis: Similar to HPLC, purity can be estimated by area percent. For identification of unknown impurities, GC-MS is highly recommended.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a specific reference standard for each impurity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Experimental Procedure:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Data Analysis: The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Visualizing the Analytical Workflow

To better understand the logical flow of the purity assessment process, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing start Weighing dissolution Dissolution start->dissolution filtration Filtration (for HPLC) dissolution->filtration gc GC Injection dissolution->gc Liquid Sample hplc HPLC Injection filtration->hplc Liquid Sample integration Peak Integration hplc->integration gc->integration quantification Quantification integration->quantification report Purity Report quantification->report

Caption: General experimental workflow for chromatographic purity assessment.

qnmr_workflow weighing Accurate Weighing (Analyte & Internal Standard) dissolving Dissolution in Deuterated Solvent weighing->dissolving nmr_acquisition ¹H NMR Spectrum Acquisition dissolving->nmr_acquisition processing Spectrum Processing (Phase & Baseline Correction) nmr_acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation report Final Purity Value calculation->report

Caption: Workflow for purity determination by quantitative NMR (qNMR).

decision_tree start Purity Assessment of This compound question1 Need for absolute quantification without specific impurity standards? start->question1 qnmr Use qNMR question1->qnmr Yes question2 Are impurities volatile and thermally stable? question1->question2 No gc Use GC or GC-MS question2->gc Yes hplc Use HPLC question2->hplc No

Caption: Decision tree for selecting an appropriate analytical method.

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 4-Benzyloxy-3-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the X-ray crystallography of 4-benzyloxy-3-ethoxybenzaldehyde and its derivatives. While a public crystal structure for this compound is not currently available, this guide provides a comprehensive comparison by leveraging crystallographic data from the closely related 4-benzyloxy-3-methoxybenzaldehyde and other pertinent benzaldehyde derivatives. This information, supported by detailed experimental protocols, offers valuable insights into the solid-state conformations and intermolecular interactions that govern the physicochemical properties and biological activities of this class of compounds.

Quantitative Crystallographic Data Comparison

The table below summarizes key crystallographic parameters for 4-benzyloxy-3-methoxybenzaldehyde alongside other relevant benzaldehyde derivatives, providing a basis for structural comparison. Understanding these parameters is crucial for predicting molecular packing, stability, and potential polymorphism.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-Benzyloxy-3-methoxybenzaldehydeC₁₅H₁₄O₃MonoclinicP2₁/c14.94349.54698.8522102.6631232.164
4-(Benzyloxy)benzaldehyde[1][2]C₁₄H₁₂O₂OrthorhombicPna2₁11.477212.99967.2032901074.714
4-Ethoxy-3-methoxybenzaldehyde[3]C₁₀H₁₂O₃MonoclinicP2₁/c7.6598.23115.589102.04959.94

Experimental Protocols: A Guide to Structure Determination

The crystallographic data presented in this guide are typically obtained through the following standardized experimental procedures for small organic molecules.

Crystal Growth

The initial and often most challenging step is obtaining diffraction-quality single crystals.[4] A common method is slow evaporation from a saturated solution.

  • Solvent Selection: The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof are commonly used for benzaldehyde derivatives.

  • Procedure: The compound is dissolved in a minimal amount of the chosen solvent, sometimes with gentle heating to ensure complete dissolution. The solution is then filtered to remove any impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over time, single crystals suitable for X-ray diffraction may form.

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[5] As the crystal is rotated, a detector records the diffraction pattern of X-rays.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined using a least-squares method to best fit the experimental diffraction data. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Visualization of Biological Relevance: Signaling Pathways

Benzaldehyde derivatives have garnered interest for their potential therapeutic properties, including anti-inflammatory effects. These activities are often attributed to the modulation of intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway involved in inflammation. The diagram below illustrates the MAPK pathway and highlights a potential point of intervention for benzyloxybenzaldehyde derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_bioactivity Biological Activity Assessment Synthesis Synthesis of Benzaldehyde Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Crystal_Growth Single Crystal Growth Characterization->Crystal_Growth Cell_Culture Cell Culture (e.g., Macrophages) Characterization->Cell_Culture Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution CIF Crystallographic Information File (CIF) Structure_Solution->CIF Assay Measurement of Inflammatory Markers (e.g., NO, Cytokines) CIF->Assay Structure-Activity Relationship Analysis Compound_Treatment Treatment with Benzaldehyde Derivative Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation to Induce Inflammation Compound_Treatment->LPS_Stimulation LPS_Stimulation->Assay

Caption: A typical experimental workflow for the synthesis, crystallographic analysis, and biological evaluation of benzaldehyde derivatives.

MAPK_Pathway MAPK Signaling Pathway Modulation Extracellular_Stimuli Extracellular Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Extracellular_Stimuli->Receptor MAPKKK MAPK Kinase Kinase (e.g., TAK1) Receptor->MAPKKK MAPKK MAPK Kinase (e.g., MEK, MKKs) MAPKKK->MAPKK MAPK MAP Kinase (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Inflammatory_Response Benzaldehyde_Derivative This compound Derivative Benzaldehyde_Derivative->MAPKK Potential Inhibition

Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway illustrating a potential mechanism of anti-inflammatory action for benzyloxybenzaldehyde derivatives.

References

A Comparative Study of Reaction Mechanisms for Benzaldehyde Derivatives: Cannizzaro Reaction vs. Benzoin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is paramount for the strategic synthesis of complex molecules. This guide provides an objective comparison of two classic reactions of non-enolizable benzaldehyde derivatives: the Cannizzaro reaction and the Benzoin condensation. By examining the influence of electronic and steric effects of various substituents on reaction performance, this document aims to provide a clear framework for selecting the appropriate synthetic route.

This comparative analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the reaction pathways to facilitate a deeper understanding of these fundamental organic transformations.

Performance Comparison: Cannizzaro Reaction vs. Benzoin Condensation

The Cannizzaro reaction and Benzoin condensation represent two distinct pathways for the transformation of benzaldehyde derivatives that lack α-hydrogens. The Cannizzaro reaction is a disproportionation reaction, yielding an alcohol and a carboxylic acid, while the Benzoin condensation is a carbon-carbon bond-forming reaction that produces an α-hydroxyketone. The efficiency of these reactions is significantly influenced by the nature of the substituents on the aromatic ring.

The following table summarizes the quantitative yield data for these reactions with various substituted benzaldehydes.

Benzaldehyde DerivativeSubstituentReaction TypeProduct(s)Yield (%)
Benzaldehyde-HCannizzaroBenzyl alcohol & Benzoic acid96.17 & 97.22[1]
Benzaldehyde-HBenzoin CondensationBenzoin90-92[2]
p-Anisaldehyde-OCH₃ (electron-donating)Cannizzarop-Anisyl alcohol & p-Anisic acid95.16 & 95.04[1]
p-Tolualdehyde-CH₃ (electron-donating)Benzoin Condensation4,4'-Dimethylbenzoin96[3]
4-Chlorobenzaldehyde-Cl (electron-withdrawing)Cannizzaro4-Chlorobenzyl alcohol & 4-Chlorobenzoic acidNot specified
4-Chlorobenzaldehyde-Cl (electron-withdrawing)Benzoin Condensation4,4'-Dichlorobenzoin60[4]

Reaction Mechanisms and Experimental Workflows

To fully appreciate the differences in these synthetic routes, it is essential to understand their underlying mechanisms and the experimental procedures involved.

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid. The reaction is typically carried out in the presence of a strong base like potassium hydroxide.[5][6]

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde_1 Ar-CHO Tetrahedral_Intermediate Ar-CH(O⁻)(OH) Aldehyde_1->Tetrahedral_Intermediate + OH⁻ OH- OH⁻ Aldehyde_2 Ar-CHO Dianion Ar-C(O⁻)₂H Tetrahedral_Intermediate->Dianion + OH⁻ - H₂O Alkoxide Ar-CH₂O⁻ Aldehyde_2->Alkoxide Carboxylate Ar-COO⁻ Dianion->Carboxylate Hydride Transfer Alcohol Ar-CH₂OH Alkoxide->Alcohol + H₂O - OH⁻ Carboxylic_Acid_Salt Ar-COO⁻

Cannizzaro Reaction Mechanism
Benzoin Condensation

The Benzoin condensation is a dimerization of two aldehydes to form an α-hydroxyketone, catalyzed by a nucleophile such as cyanide or a thiamine-derived N-heterocyclic carbene (NHC).[7]

Benzoin_Condensation_Mechanism cluster_step1 Step 1: Nucleophilic Attack by Catalyst cluster_step2 Step 2: Proton Transfer & Umpolung cluster_step3 Step 3: Nucleophilic Attack on Second Aldehyde cluster_step4 Step 4: Catalyst Elimination Aldehyde_1 Ar-CHO Adduct Ar-CH(O⁻)(Nu) Aldehyde_1->Adduct + Nu⁻ Catalyst Nu⁻ Carbanion Ar-C⁻(OH)(Nu) Adduct->Carbanion Proton Transfer Aldehyde_2 Ar-CHO Coupled_Intermediate Ar-CH(O⁻)-C(OH)(Ar)(Nu) Carbanion->Coupled_Intermediate + Ar-CHO Benzoin Ar-CH(OH)-C(=O)Ar Coupled_Intermediate->Benzoin - Nu⁻

Benzoin Condensation Mechanism
General Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the products of these reactions.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis Reactants Benzaldehyde Derivative + Reagents Reaction_Vessel Reaction under Specific Conditions (e.g., Reflux, Stirring) Reactants->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Extraction Product Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Recrystallization Recrystallization or Column Chromatography Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Characterization Characterization (e.g., MP, IR, NMR) Pure_Product->Characterization Yield_Calculation Yield Calculation Characterization->Yield_Calculation

General Experimental Workflow

Detailed Experimental Protocols

Cannizzaro Reaction of 4-Chlorobenzaldehyde[8][9][10][11]

Materials:

  • 4-Chlorobenzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a conical vial, dissolve 4-chlorobenzaldehyde in methanol.

  • Add a solution of potassium hydroxide and reflux the mixture for one hour.

  • After cooling, dilute the reaction mixture with water.

  • Extract the aqueous solution with dichloromethane to separate the 4-chlorobenzyl alcohol (organic layer).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude alcohol.

  • To the initial aqueous layer, add concentrated hydrochloric acid to precipitate the 4-chlorobenzoic acid.

  • Collect the precipitated acid by vacuum filtration.

  • Purify the alcohol and acid products by recrystallization from suitable solvents (e.g., a mixture of acetone and hexane for the alcohol, and ethanol for the acid).

Benzoin Condensation of Benzaldehyde[2][12]

Materials:

  • Benzaldehyde (freshly distilled)

  • 95% Ethanol

  • Sodium cyanide (NaCN) or Thiamine hydrochloride and Sodium hydroxide (NaOH)

  • Water

Procedure (using Sodium Cyanide):

  • In a round-bottomed flask fitted with a reflux condenser, combine 95% ethanol, water, freshly distilled benzaldehyde, and sodium cyanide.

  • Heat the mixture to boiling and maintain reflux for 30 minutes.

  • Cool the solution, which will cause the benzoin to crystallize.

  • Collect the crude benzoin by suction filtration and wash with a small amount of water.

  • Recrystallize the crude product from 95% ethanol to obtain pure benzoin.

Procedure (using Thiamine catalyst):

  • In a flask, dissolve thiamine hydrochloride in water and then add 95% ethanol. Cool the solution in an ice bath.

  • In a separate flask, cool a solution of sodium hydroxide in an ice bath.

  • Slowly add the cold sodium hydroxide solution to the thiamine solution while keeping the temperature low.

  • To this mixture, add benzaldehyde and swirl to mix.

  • Seal the flask and allow it to stand at room temperature for at least 24 hours.

  • Collect the precipitated benzoin by suction filtration and wash with a cold mixture of water and ethanol.

  • Recrystallize the crude product from hot 95% ethanol.

References

Safety Operating Guide

Proper Disposal of 4-Benzyloxy-3-ethoxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Benzyloxy-3-ethoxybenzaldehyde, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines in conjunction with their institution's specific protocols and local regulations.

Hazard Identification and Personal Protective Equipment (PPE)
PPE Type Specification Purpose
Eye/Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected for degradation before use.[3]
Protective Clothing Flame-retardant lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[3]
Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Key Principles:

  • Designated Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated lab supplies, must be treated as hazardous chemical waste.[3]

  • Separate Waste Streams: Do not mix this waste with non-hazardous materials or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the safe disposal procedure for this compound waste.

Step 1: Preparation in a Controlled Environment

  • All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Step 2: Collecting Solid and Liquid Waste

  • Pure Compound and Contaminated Solids: Carefully transfer any unused or waste this compound powder and any contaminated solid materials (e.g., weighing boats, pipette tips, paper towels) into a designated, sealable hazardous waste container. Avoid generating dust.

  • Contaminated Solutions: Transfer any solutions containing this compound into a separate, designated, and sealed hazardous liquid waste container.[4]

Step 3: Decontamination of Empty Containers

  • Triple Rinsing: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.[3]

  • Rinsate Collection: The solvent used for rinsing (rinsate) is considered hazardous and must be collected in the designated hazardous liquid waste container.[3]

  • Disposal of Rinsed Containers: Once triple-rinsed, the decontaminated container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 4: Storage and Final Disposal

  • Secure Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, heat, and sources of ignition.[3]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Disposal must be carried out by a licensed and approved waste disposal company.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G start Start: Waste Generation is_contaminated Is material contaminated with This compound? start->is_contaminated liquid_or_solid Liquid or Solid Waste? is_contaminated->liquid_or_solid Yes non_hazardous Dispose as non-hazardous general lab waste. is_contaminated->non_hazardous No liquid_waste Collect in sealed, labeled hazardous liquid waste container. liquid_or_solid->liquid_waste Liquid solid_waste Collect in sealed, labeled hazardous solid waste container. liquid_or_solid->solid_waste Solid store_and_dispose Store in designated area and contact EHS for disposal. liquid_waste->store_and_dispose solid_waste->store_and_dispose

Caption: Decision workflow for the disposal of experimental waste.

Disclaimer: This guide is intended for informational purposes and is based on best practices for similar chemical compounds. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet available before handling and disposing of any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-3-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-3-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.